molecular formula C25H28N2O7 B613656 34805-19-1 CAS No. 34805-19-1

34805-19-1

Cat. No.: B613656
CAS No.: 34805-19-1
M. Wt: 468,49 g/mole
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Description

34805-19-1 is a useful research compound. Its molecular formula is C25H28N2O7 and its molecular weight is 468,49 g/mole. The purity is usually 95%.
BenchChem offers high-quality 34805-19-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 34805-19-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

34805-19-1

Molecular Formula

C25H28N2O7

Molecular Weight

468,49 g/mole

Origin of Product

United States

Foundational & Exploratory

Boc-O-benzyl-L-tyrosine N-hydroxysuccinimide ester properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Properties and Applications of Boc-O-benzyl-L-tyrosine N-hydroxysuccinimide Ester

In the intricate field of peptide synthesis and drug development, the precise assembly of amino acid building blocks is paramount. Among these, protected amino acid derivatives are fundamental tools that enable the sequential and controlled formation of peptide bonds. Boc-O-benzyl-L-tyrosine N-hydroxysuccinimide (NHS) ester is a critical reagent, specifically designed for the efficient incorporation of a protected tyrosine residue into a growing peptide chain. This guide provides a comprehensive overview of its properties, synthesis, and application, with a focus on the underlying chemical principles and practical considerations for researchers in the field.

This document is structured to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices. We will delve into the strategic importance of the N-α-tert-butoxycarbonyl (Boc) and O-benzyl (Bzl) protecting groups, the function of the N-hydroxysuccinimide ester as an activating group, and the critical parameters that ensure successful and high-fidelity peptide synthesis.

Core Molecular Attributes and Physicochemical Properties

Boc-O-benzyl-L-tyrosine NHS ester is a white solid at room temperature.[1] Its structure is meticulously designed for stability during storage and high reactivity during the coupling phase of peptide synthesis. The molecule incorporates three key functional components: the N-α-Boc protecting group, the O-benzyl ether protecting the tyrosine side chain, and the N-hydroxysuccinimide ester for carboxyl group activation.

A summary of its key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 34805-19-1[2][3]
Molecular Formula C25H28N2O7[2]
Molecular Weight 468.50 g/mol [2]
Melting Point 149-153 °C[2]
Appearance White solid[1]
Optical Rotation -6.5° (c=2% in dioxane)[2]
Storage Conditions -20°C, desiccated[2][4]

Expert Insight: The specified storage conditions are critical. The N-hydroxysuccinimide ester is highly susceptible to hydrolysis.[5] Storing the reagent at low temperatures (-20°C) and under desiccated conditions is essential to prevent premature degradation and ensure its reactivity for coupling reactions. The bottle should always be allowed to equilibrate to room temperature before opening to avoid moisture condensation.[5]

The Strategic Role of Protecting Groups

The utility of Boc-O-benzyl-L-tyrosine NHS ester in peptide synthesis hinges on its dual-protection strategy, which allows for selective deprotection and bond formation. This is a cornerstone of the widely used Boc/Bzl protection scheme in solid-phase peptide synthesis (SPPS).[6]

The N-α-Boc Group: Temporary Amino Protection

The tert-butoxycarbonyl (Boc) group safeguards the α-amino group of tyrosine. Its key characteristic is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[7][] This allows for its removal without affecting the more robust benzyl ether protecting the side chain, a principle of orthogonal protection.[6]

The O-Benzyl Group: Semi-Permanent Side-Chain Protection

The phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl (Bzl) ether. This prevents unwanted side reactions at this nucleophilic site during peptide coupling.[9] The benzyl group is significantly more stable to acid than the Boc group and requires stronger acidic conditions, such as hazardous hydrogen fluoride (HF), for cleavage.[6][10] Alternatively, it can be removed via catalytic hydrogenation (e.g., H₂/Pd).[7][]

Causality in Protection: The differential acid lability between the Boc and Benzyl groups is the lynchpin of this strategy. It allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid without compromising the integrity of the tyrosine side chain until the final cleavage from the resin.

Workflow for Protecting Group Manipulation

The following diagram illustrates the logical flow of selective deprotection in a typical Boc-SPPS workflow.

G Start Boc-Tyr(Bzl)-Peptide-Resin Boc_Deprotection Boc Deprotection Start->Boc_Deprotection TFA/DCM Amine_Salt H₂N⁺-Tyr(Bzl)-Peptide-Resin (TFA Salt) Boc_Deprotection->Amine_Salt Neutralization Neutralization Amine_Salt->Neutralization DIEA/DCM Free_Amine H₂N-Tyr(Bzl)-Peptide-Resin Neutralization->Free_Amine Coupling Couple next Boc-AA-OH Free_Amine->Coupling Elongated_Peptide Boc-AA-Tyr(Bzl)-Peptide-Resin Coupling->Elongated_Peptide Final_Cleavage Final Cleavage & Deprotection Elongated_Peptide->Final_Cleavage HF or Catalytic Hydrogenation Final_Peptide H₂N-AA-Tyr(OH)-Peptide-COOH Final_Cleavage->Final_Peptide

Caption: Selective deprotection workflow in Boc-SPPS.

Synthesis and Activation: From Protected Acid to NHS Ester

The synthesis of Boc-O-benzyl-L-tyrosine NHS ester is a two-stage process: first, the preparation of the protected carboxylic acid precursor, Boc-O-benzyl-L-tyrosine, followed by its activation with N-hydroxysuccinimide.

Synthesis of the Precursor: Boc-O-benzyl-L-tyrosine

The precursor is typically synthesized from L-tyrosine through a two-step protection sequence.

  • O-Benzylation of L-Tyrosine: The phenolic hydroxyl group is first protected using benzyl bromide, often via a copper complex intermediate to ensure selectivity.[11]

  • N-Boc Protection: The amino group of O-benzyl-L-tyrosine is then protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[11][12]

Activation to the N-hydroxysuccinimide Ester

The carboxylic acid of Boc-O-benzyl-L-tyrosine is converted into a more reactive NHS ester to facilitate amide bond formation. This is a standard procedure in peptide chemistry, often employing a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[12]

The following diagram outlines the general activation workflow.

G cluster_reactants Reactants cluster_products Products BocTyrBzl Boc-Tyr(Bzl)-OH Reaction Activation Reaction BocTyrBzl->Reaction NHS N-Hydroxysuccinimide (NHS) NHS->Reaction EDC EDC•HCl EDC->Reaction in DMF or DCM ActiveEster Boc-Tyr(Bzl)-OSU (Active Ester) Reaction->ActiveEster Urea Urea Byproduct Reaction->Urea

Caption: Synthesis of the active NHS ester.

Protocol 3.2.1: Synthesis of Boc-O-benzyl-L-tyrosine NHS Ester

This protocol is a self-validating system. Successful synthesis will result in a product that can be effectively used in subsequent coupling reactions, which serve as the ultimate validation of its activity.

  • Reagent Preparation: Dissolve Boc-O-benzyl-L-tyrosine (1.0 eq) and N-hydroxysuccinimide (1.2 eq) in anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).[12]

  • Cooling: Cool the solution to 0°C in an ice bath. This is crucial to minimize potential side reactions and racemization.

  • Carbodiimide Addition: Add EDC•HCl (1.2 eq) to the stirred solution.[12] The use of a slight excess of NHS and EDC ensures the complete conversion of the starting carboxylic acid.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[7][12]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.[7]

  • Workup: Quench the reaction with water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove unreacted EDC and the urea byproduct.[12]

  • Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product. The product is often used in the next step without further purification if high-purity starting materials are used.[12]

Application in Peptide Synthesis: The Coupling Reaction

The primary application of Boc-O-benzyl-L-tyrosine NHS ester is to couple the protected tyrosine residue to the free N-terminal amine of a growing peptide chain. The NHS ester is a highly efficient acylating agent for primary amines under mild conditions.

Mechanism of Action

The NHS ester is an excellent leaving group, facilitating nucleophilic attack by the deprotected N-terminal amine of the peptide-resin. This results in the formation of a stable amide (peptide) bond and the release of NHS.

G cluster_reactants Reactants for Coupling cluster_products Coupling Products ActiveEster Boc-Tyr(Bzl)-OSU Coupling Peptide Bond Formation ActiveEster->Coupling PeptideAmine H₂N-Peptide-Resin PeptideAmine->Coupling in DMF CoupledPeptide Boc-Tyr(Bzl)-NH-Peptide-Resin Coupling->CoupledPeptide NHS_byproduct NHS (Leaving Group) Coupling->NHS_byproduct

Caption: The peptide coupling reaction mechanism.

Protocol 4.1.1: Coupling to a Resin-Bound Peptide
  • Peptide-Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed (using TFA in DCM) and the resulting TFA salt has been neutralized to the free amine (using a base like diisopropylethylamine, DIEA).[6]

  • Coupling Solution: Dissolve Boc-O-benzyl-L-tyrosine NHS ester (1.5-2.0 eq) in DMF. The use of excess activated amino acid drives the reaction to completion.

  • Coupling Reaction: Add the coupling solution to the swollen, neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring for Completion: To validate the completion of the coupling, a small sample of the resin can be taken and subjected to a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and the NHS byproduct. The resin is now ready for the next cycle of deprotection and coupling.

Challenges and Field-Proven Insights

While a robust reagent, there are potential challenges that researchers must be aware of to ensure the integrity of the final peptide.

Stability of the O-Benzyl Group

The benzyl ether of tyrosine is more susceptible to acid cleavage than the benzyl ethers of serine or threonine.[7][13] During repeated Boc deprotection steps with TFA, particularly in the synthesis of long peptides, partial cleavage of the Bzl group can occur.[7][14]

Expert Mitigation Strategy: For syntheses requiring numerous Boc deprotection cycles, consider using a more acid-stable benzyl derivative, such as the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group, which is approximately 5000 times more stable to 50% TFA.[7][13]

Potential for Racemization

Although activation as an NHS ester generally minimizes racemization compared to other methods, the risk is not zero, especially if the reaction conditions are not optimized. Performing couplings at or below room temperature and avoiding prolonged exposure to basic conditions after activation are key to maintaining chiral purity. The addition of additives like 1-hydroxybenzotriazole (HOBt) during the initial activation step can also suppress this side reaction.[7]

Side-Chain Alkylation

During the final, strong-acid cleavage (e.g., with HF), the cleaved benzyl and tert-butyl cations are reactive electrophiles.[15] These can re-attach to the electron-rich aromatic ring of tyrosine, leading to undesired byproducts like 3-benzyltyrosine.[13]

Expert Mitigation Strategy: This side reaction is effectively minimized by including "scavenger" nucleophiles in the cleavage cocktail. Anisole is a common and effective scavenger for this purpose.[13]

Conclusion

Boc-O-benzyl-L-tyrosine N-hydroxysuccinimide ester is an indispensable tool in the repertoire of the peptide chemist. Its design is a classic example of chemical strategy, balancing the stability required for storage and handling with the high reactivity needed for efficient peptide bond formation. A thorough understanding of its properties, the rationale behind its protecting group scheme, and the critical parameters of its application are essential for leveraging this reagent to its full potential. By adhering to the validated protocols and being mindful of the potential side reactions outlined in this guide, researchers can confidently and successfully incorporate tyrosine into complex peptide structures, advancing the frontiers of drug discovery and biochemical research.

References

  • The Royal Society of Chemistry. (n.d.). General procedure for the BOC deprotection. Supporting information_OBC_rev1.
  • BenchChem. (2025). Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis.
  • Chem-Impex. (n.d.). Boc-L-tyrosine benzyl ester.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-Tyr(Bzl)-OH using TFA.
  • Echemi. (n.d.). Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester.
  • ChemicalBook. (2025). Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester.
  • Chem-Impex. (n.d.). Boc-O-benzyl-3,5-dibromo-L-tyrosine.
  • Aapptec Peptides. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3].
  • MedChemExpress. (n.d.). Boc-L-Tyrosine methyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Boc-O-benzyl-L-tyrosine in Modern Peptide Synthesis.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Fluorochem. (n.d.). Boc-L-tyrosine N-hydroxysuccinimide ester.
  • Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential.
  • National Center for Biotechnology Information. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
  • United States Biological. (n.d.). Boc-O-benzyl-D-tyrosine-N-hydroxysuccinimide ester 98+% CAS.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
  • J&K Scientific. (n.d.). Boc-L-tyrosine benzyl ester | 19391-35-6.
  • Sigma-Aldrich. (n.d.). Boc-Tyr(Bzl)-OH = 99.0 T 2130-96-3.
  • Sigma-Aldrich. (n.d.). Boc-O-benzyl-L-tyrosine-N-hydroxysuccinimide ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis with N-Boc-O-benzyl-L-tyrosine: A Comprehensive Guide.
  • Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • American Chemical Society. (n.d.). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids.
  • Santa Cruz Biotechnology. (n.d.). Boc-L-tyrosine benzyl ester | CAS 19391-35-6.
  • Echemi. (n.d.). O-benzyl-L-tyrosine methyl ester hydrochloride.
  • Thieme. (n.d.). 2.6.4.2 Aromatic Hydroxy Groups.
  • National Center for Biotechnology Information. (n.d.). O-benzyl-L-tyrosine. PubChem.

Sources

The Architect of Amide Bonds: An In-Depth Technical Guide to the Mechanism of Action of Boc-Tyr(Bzl)-OSu in Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise and efficient formation of amide bonds is the cornerstone of success. This technical guide delves into the core mechanism of action of N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine N-hydroxysuccinimide ester (Boc-Tyr(Bzl)-OSu), a workhorse reagent in the Boc/Bzl strategy of solid-phase and solution-phase peptide synthesis. Moving beyond a mere recitation of procedural steps, this document elucidates the causality behind its application, empowering researchers to optimize their synthetic strategies and troubleshoot with confidence.

Foundational Principles: Deconstructing Boc-Tyr(Bzl)-OSu

The efficacy of Boc-Tyr(Bzl)-OSu in orchestrating peptide bond formation stems from the synergistic interplay of its three key components: the Boc and Bzl protecting groups and the OSu activating group. Understanding the distinct role of each is fundamental to mastering its application.

  • The Boc (tert-Butoxycarbonyl) Group: The Transient N-α Shield: The Boc group serves as a temporary guardian of the α-amino functionality. Its acid-labile nature is the linchpin of the Boc/Bzl strategy, allowing for its selective removal with moderate acids like trifluoroacetic acid (TFA) at each cycle of peptide elongation. This deprotection step regenerates the nucleophilic amino group, priming it for the subsequent coupling reaction. The mechanism of Boc deprotection proceeds via an acid-catalyzed hydrolysis, generating a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to liberate the free amine[1].

  • The Bzl (Benzyl) Group: The Semi-Permanent Side-Chain Protector: The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and prone to undesirable side reactions, such as O-acylation, during peptide coupling[2]. The benzyl group, installed as a stable benzyl ether, effectively masks this reactivity. Its removal requires harsher acidic conditions, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are employed at the final cleavage step to liberate the nascent peptide from the solid support and remove all side-chain protecting groups[3]. This differential acid lability between the Boc and Bzl groups is the essence of the Boc/Bzl protection scheme[4].

  • The OSu (N-Hydroxysuccinimide) Group: The Engine of Amide Bond Formation: The N-hydroxysuccinimide ester is a pre-activated form of the carboxylic acid. N-hydroxysuccinimide is an excellent leaving group, rendering the carbonyl carbon of the tyrosine residue highly electrophilic and susceptible to nucleophilic attack by the free amino group of the growing peptide chain[5][6]. This pre-activation strategy offers the advantage of forming a stable, isolable active ester, which can be prepared in advance and used in stoichiometric amounts, leading to clean and efficient coupling reactions with minimal side products[7][8].

The Core Mechanism: A Step-by-Step Elucidation of Peptide Coupling

The coupling of Boc-Tyr(Bzl)-OSu to a free N-terminal amine of a growing peptide chain is a classic example of nucleophilic acyl substitution. The process can be visualized as a finely tuned molecular dance.

PeptideCoupling cluster_reactants Reactants cluster_transition Tetrahedral Intermediate cluster_products Products BocTyrOSu Boc-Tyr(Bzl)-OSu (Electrophile) Tetrahedral Tetrahedral Intermediate (Unstable) BocTyrOSu->Tetrahedral Nucleophilic Attack PeptideAmine Resin-Bound Peptide (Nucleophile with free N-terminus) PeptideAmine->Tetrahedral CoupledPeptide Coupled Peptide Tetrahedral->CoupledPeptide Collapse of Intermediate NHS N-Hydroxysuccinimide (Leaving Group) Tetrahedral->NHS Elimination

Peptide bond formation via an active ester.
  • Nucleophilic Attack: The reaction commences with the nucleophilic attack of the deprotected α-amino group of the resin-bound peptide on the electrophilic carbonyl carbon of the OSu-activated Boc-Tyr(Bzl)-OH.

  • Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Collapse and Peptide Bond Formation: The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide as a stable leaving group. This concerted process results in the formation of a new, robust amide (peptide) bond.

Field-Proven Methodologies: Protocols for Success

The successful incorporation of Boc-Tyr(Bzl)-OSu into a peptide sequence hinges on meticulous experimental execution. The following protocols for both the synthesis of the active ester and its subsequent use in solid-phase peptide synthesis (SPPS) are designed to be self-validating systems, ensuring high fidelity and yield.

Synthesis of Boc-Tyr(Bzl)-OSu

While commercially available, the in-house synthesis of Boc-Tyr(Bzl)-OSu from its corresponding carboxylic acid is a cost-effective and valuable skill. The most common method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of Boc-Tyr(Bzl)-OSu

  • Dissolution: Dissolve Boc-Tyr(Bzl)-OH (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent, such as dioxane or a mixture of dioxane and dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

  • DCC Addition: Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture.

  • Reaction: Allow the reaction to proceed at 0°C for 1-2 hours and then at room temperature overnight.

  • Byproduct Removal: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Remove the DCU by filtration.

  • Work-up: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-Tyr(Bzl)-OSu.

Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

The following protocol outlines a standard coupling cycle for the incorporation of Boc-Tyr(Bzl)-OSu into a growing peptide chain on a solid support (e.g., Merrifield resin) within a Boc-SPPS workflow.

SPPS_Cycle Start Resin-Bound Peptide (Boc-Protected N-terminus) Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 4. Washing (DCM, DMF) Neutralization->Wash2 Coupling 5. Coupling (Boc-Tyr(Bzl)-OSu in DMF) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 Monitoring 7. Monitoring (Kaiser Test) Wash3->Monitoring Monitoring->Coupling Positive Test (Recouple) End Ready for Next Cycle Monitoring->End Negative Test

Sources

The Strategic Dance of Protection: A Deep Dive into the Roles of Boc and Bzl Groups in the Synthesis of Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester (34805-19-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate choreography of multi-step organic synthesis, particularly in the realm of peptide chemistry, the use of protecting groups is not merely a procedural step but a strategic imperative. This technical guide delves into the core functions and synergistic relationship of the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups as exemplified by the key synthetic intermediate, Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester (CAS 34805-19-1). This molecule serves as a critical building block for the incorporation of a protected tyrosine residue into a growing peptide chain. Understanding the distinct yet complementary roles of the Boc and Bzl moieties is fundamental for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides.

The Imperative for Protection: Preventing Synthetic Chaos

The synthesis of peptides involves the sequential formation of amide bonds between amino acids. Each amino acid possesses at least two reactive functional groups: an α-amino group and a α-carboxyl group. Furthermore, many amino acids, such as tyrosine, have reactive side chains. Without a carefully orchestrated protection strategy, a chaotic mixture of unwanted side reactions would occur, leading to a complex and inseparable mixture of products.[] Protecting groups temporarily mask these reactive sites, allowing for the selective formation of the desired peptide bond.[2][3]

The ideal protecting group strategy, often referred to as an "orthogonal" system, allows for the selective removal of one type of protecting group in the presence of others.[4][5] This enables the precise and controlled elongation of the peptide chain. The Boc/Bzl strategy, while considered "quasi-orthogonal" because both groups are acid-labile, leverages a significant difference in their sensitivity to acid strength to achieve selective deprotection.[6]

The Boc Group: A Transient Guardian of the α-Amino Group

The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the α-amino group of the tyrosine molecule.[7][8] Its primary role is to prevent the amino group from participating in undesired reactions during the activation of the carboxyl group and subsequent peptide bond formation.

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride).[7] Its key characteristic is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[] This deprotection step regenerates the free amino group, ready for the next coupling reaction.

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to yield the free amine.[][7]

The Bzl Group: A Robust Protector of the Tyrosine Side Chain

The benzyl (Bzl) group is employed as a more "permanent" or semi-permanent protecting group for the hydroxyl group on the side chain of tyrosine.[9] The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo side reactions if left unprotected. The Bzl group effectively masks this reactivity.

Benzyl ethers are generally stable to the mildly acidic conditions used to remove the Boc group, which is the cornerstone of the Boc/Bzl strategy's selectivity.[10] The removal of the Bzl group requires much stronger acidic conditions, typically treatment with hazardous hydrogen fluoride (HF) at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the solid-phase resin.[6][11]

The use of the Bzl group for side-chain protection is a well-established method in peptide synthesis, contributing to the successful synthesis of numerous complex peptides.[12]

The Synergy in Action: Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester

The compound 34805-19-1, Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester, perfectly encapsulates the application of this dual-protection strategy.[13][14]

  • Boc Group: Protects the α-amino group, allowing for the selective activation of the carboxyl group.

  • Bzl Group: Protects the side-chain hydroxyl group, preventing its interference in subsequent reactions.

  • N-hydroxysuccinimide (NHS) Ester: This moiety activates the carboxyl group, making it highly susceptible to nucleophilic attack by the free amino group of another amino acid or a growing peptide chain, thus facilitating peptide bond formation.[15]

This pre-activated and dual-protected amino acid derivative is a valuable reagent in solid-phase peptide synthesis (SPPS), where it can be readily coupled to a resin-bound peptide with a free amino terminus.[16]

Experimental Workflow: A Conceptual Overview

The synthesis and utilization of Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester in peptide synthesis follows a logical sequence of protection, activation, coupling, and deprotection steps.

G cluster_0 Preparation of Protected Amino Acid cluster_1 Activation and Coupling cluster_2 Peptide Elongation Cycle cluster_3 Final Deprotection A L-Tyrosine B Protection of α-amino group with Boc anhydride A->B C Boc-L-Tyrosine B->C D Protection of side-chain hydroxyl group with Benzyl bromide C->D E Boc-O-Benzyl-L-Tyrosine D->E F Activation of carboxyl group with N-hydroxysuccinimide (NHS) E->F G Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester (34805-19-1) F->G H Coupling to peptide chain on solid support G->H I Selective deprotection of Boc group (TFA) H->I J Neutralization I->J K Coupling with next Boc-protected amino acid J->K K->I Repeat cycle L Cleavage from resin and removal of Bzl group (HF) K->L M Purified Peptide L->M

Figure 1. A simplified workflow illustrating the synthesis and utilization of Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester in solid-phase peptide synthesis.

Quantitative Comparison of Protecting Group Lability

Protecting GroupChemical NameDeprotection ConditionsPurpose
Boc tert-butyloxycarbonylMild Acid (e.g., TFA)Temporary protection of α-amino group
Bzl BenzylStrong Acid (e.g., HF)Semi-permanent protection of side chain

Conclusion

The strategic employment of Boc and Bzl protecting groups is a cornerstone of the Boc/Bzl strategy in peptide synthesis. The molecule 34805-19-1, Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester, is a testament to the elegance and efficacy of this approach. By providing a stable yet selectively cleavable shield for the reactive functionalities of tyrosine, these protecting groups enable the precise and efficient construction of complex peptide molecules, which are of paramount importance in pharmaceutical research and development. A thorough understanding of the principles governing their application is indispensable for any scientist working in this field.

References

  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Benchchem. The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide.
  • Benchchem. The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide.
  • University of Leeds.
  • Springer Nature. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Wikipedia. Protecting group.
  • Chemistry LibreTexts. 26.7: Peptide Synthesis.
  • Organic Chemistry Portal. Protective Groups.
  • X-MOL. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Benchchem.
  • Sunresin. Boc / Bzl Solid Phase Synthesis.
  • AAPPTec.
  • Benchchem. The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • Guidechem. N,N'-Di-Boc-L-lysine hydroxysuccinimide ester 30189-36-7 wiki.
  • ChemicalBook. Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester | 34805-19-1.
  • Sigma-Aldrich. Boc-Tyr(Bzl)-OSu = 98.0 HPLC 34805-19-1.
  • ChemicalBook.
  • ResearchGate. a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl).
  • LookChem. USA Chemical Suppliers - Products: 'B', Page: 161.
  • Sigma-Aldrich. Boc-Tyr(Bzl)-OSu = 98.0 HPLC 34805-19-1.
  • Guidechem. Boc-L-Tyrosine methyl ester 4326-36-7 wiki.

Sources

discovery and history of Boc-Tyr(Bzl)-OSu

Author: BenchChem Technical Support Team. Date: February 2026

The Architect of the Boc Era: Discovery, Chemistry, and Application

Part 1: Executive Summary & Historical Context

Boc-Tyr(Bzl)-OSu (N-α-tert-Butyloxycarbonyl-O-benzyl-L-tyrosine N-hydroxysuccinimide ester) represents a pivotal milestone in the evolution of Solid Phase Peptide Synthesis (SPPS). It is not merely a reagent; it is a chemical solution to three simultaneous problems that plagued early peptide chemistry: racemization during activation, side-chain nucleophilicity, and orthogonal protection stability.

The Historical Pivot: From Carbodiimides to Active Esters

In the early 1960s, the field of peptide synthesis was revolutionized by R.B. Merrifield’s introduction of SPPS. However, the direct use of dicyclohexylcarbodiimide (DCC) for coupling amino acids carried significant risks.

  • Racemization: Direct activation of urethane-protected amino acids often led to oxazolone formation, resulting in loss of chiral purity.

  • Side Reactions: Tyrosine, with its phenolic hydroxyl group, was particularly problematic. Without protection, the phenol acts as a nucleophile, leading to O-acylation (branching).

The Anderson Breakthrough (1963-1964): The solution arrived via G.W. Anderson and colleagues at Lederle Laboratories. In their landmark JACS papers, they introduced N-hydroxysuccinimide (HOSu) esters. Unlike the previously used p-nitrophenyl esters, HOSu esters were highly reactive yet crystalline and stable, and most importantly, they suppressed racemization by minimizing the lifetime of the highly reactive O-acylisourea intermediate.

Boc-Tyr(Bzl)-OSu became the "gold standard" reagent because it combined Anderson's activation chemistry with the orthogonal Boc/Benzyl protection strategy, allowing the safe incorporation of Tyrosine into growing peptide chains.

Part 2: Chemical Architecture & Mechanism[1]

To understand the utility of Boc-Tyr(Bzl)-OSu, one must deconstruct its three functional domains. Each serves a specific mechanistic purpose designed to ensure the fidelity of the peptide bond.

ComponentChemical StructureFunctionCleavage Condition
Boc Group tert-ButyloxycarbonylProtects the

-amine; prevents polymerization.
Acid Labile: 50% TFA in DCM.
Bzl Group Benzyl etherProtects the phenolic -OH; prevents O-acylation.Strong Acid: HF (anhydrous) or TFMSA. Stable to TFA.
-OSu Ester N-HydroxysuccinimideActivates the carboxyl group for aminolysis.Leaving Group: Displaced by the amine of the incoming AA.
Mechanism of Action: The Aminolysis Pathway

The following diagram illustrates why the -OSu ester is preferred over direct DCC coupling. The OSu ester isolates the activation step from the coupling step, preventing the formation of the racemizing oxazolone intermediate.

ActivationPathway Start Boc-Tyr(Bzl)-OH DCC DCC Activation Start->DCC Inter O-Acylisourea (Unstable/Racemizing) DCC->Inter Fast HOSu + HOSu Inter->HOSu Nucleophilic Attack Product Boc-Tyr(Bzl)-OSu (Stable Active Ester) HOSu->Product DCU Byproduct Amine R-NH2 (Peptide Chain) Product->Amine Aminolysis Final Peptide Bond (Stereopure) Amine->Final

Figure 1: The suppression of the reactive O-acylisourea intermediate via HOSu interception, yielding the stable active ester.

Part 3: Synthesis Protocol (Self-Validating)

Objective: Synthesize high-purity Boc-Tyr(Bzl)-OSu from Boc-Tyr(Bzl)-OH. Pre-requisites: Anhydrous conditions are critical. Moisture converts the active ester back to the acid or hydrolyzes the DCC.

Materials
  • Substrate: Boc-Tyr(Bzl)-OH (10 mmol, 3.71 g)

  • Activator: N-Hydroxysuccinimide (HOSu) (10 mmol, 1.15 g)

  • Coupling Agent: Dicyclohexylcarbodiimide (DCC) (10.5 mmol, 2.16 g)

  • Solvent: Anhydrous 1,4-Dioxane or THF (50 mL)

  • Workup: Isopropanol (recrystallization)

Step-by-Step Workflow
  • Solvation: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve Boc-Tyr(Bzl)-OH and HOSu in anhydrous dioxane. Ensure complete dissolution.

    • Checkpoint: If the solution is cloudy, check solvent water content.

  • Activation (The Cooling Phase): Cool the solution to 0°C in an ice bath.

    • Causality: Low temperature prevents the formation of N-acylurea (a rearrangement byproduct) which occurs at higher temperatures with DCC.

  • Coupling: Add DCC in one portion. Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 4–12 hours.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form rapidly. This confirms the reaction is proceeding.

  • Filtration: Filter off the DCU byproduct. Wash the filter cake with a small volume of dioxane.

  • Isolation: Evaporate the filtrate to dryness under reduced pressure (Rotavap, <40°C).

  • Crystallization: Dissolve the residue in boiling isopropanol (minimum volume). Allow to cool slowly to room temperature, then to 4°C.

    • Validation: The product should crystallize as white needles.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

SynthesisWorkflow Input Boc-Tyr(Bzl)-OH + HOSu Cooling Cool to 0°C (Prevent N-acylurea) Input->Cooling DCC_Add Add DCC Cooling->DCC_Add React Reaction: 4-12h DCU Precipitates DCC_Add->React Filter Filtration (Remove DCU) React->Filter Cryst Recrystallization (Isopropanol) Filter->Cryst Final Pure Boc-Tyr(Bzl)-OSu Cryst->Final

Figure 2: Operational workflow for the synthesis of Boc-Tyr(Bzl)-OSu, emphasizing DCU removal.

Part 4: Analytical Specifications & Quality Control

When sourcing or synthesizing this reagent, the following physical properties serve as the validation criteria.

PropertySpecificationNotes
CAS Number 34805-19-1Distinct from the free acid (2130-96-3).
Molecular Weight 468.50 g/mol Formula: C₂₅H₂₈N₂O₇
Appearance White to off-white powderYellowing indicates hydrolysis or decomposition.
Melting Point 149–153°CSharp range indicates high purity.
Optical Rotation

(c=2 in Dioxane). Critical for checking racemization.
Solubility Soluble in DMF, DCM, DioxaneInsoluble in water (hydrolyzes slowly).
Purity (HPLC)

Main impurity: Boc-Tyr(Bzl)-OH (hydrolysis product).
Part 5: Modern Application & Troubleshooting

While Fmoc chemistry has largely superseded Boc chemistry in high-throughput synthesis, Boc-Tyr(Bzl)-OSu remains vital for:

  • Difficult Sequences: Aggregation-prone regions where Boc chemistry's higher solubility is advantageous.

  • Liquid Phase Synthesis: For the production of short, high-value pharmaceutical intermediates.

  • "Difficult" Couplings: The -OSu ester is less sterically demanding than some modern uronium salts (e.g., HATU) in specific conformations.

Troubleshooting Guide
  • Problem: Low coupling efficiency in SPPS.

    • Cause: Hydrolysis of the -OSu ester due to wet DMF.

    • Fix: Use freshly distilled DMF or NMP. Add 1 eq. of HOBt to catalyze the reaction further (trans-esterification).

  • Problem: Product is an oil, not a solid.

    • Cause: Residual solvent (Dioxane) or DCU contamination.

    • Fix: Triturate with cold diethyl ether or hexane to induce solidification.

  • Problem: Loss of Benzyl protection.

    • Cause: Exposure to strong acids during workup.

    • Fix: The Bzl group is stable to TFA but sensitive to HF. Ensure no strong Lewis acids are present.

References
  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964).[1] The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Erickson, B. W., & Merrifield, R. B. (1976). Solid-Phase Peptide Synthesis. In The Proteins (Vol. 2, pp. 255-527). Academic Press. (Foundational text on the stability of Bzl groups in Boc chemistry).
  • Bodanszky, M. (1993).[2] Principles of Peptide Synthesis (2nd ed.). Springer-Verlag. (Authoritative source on Active Ester mechanisms).[3]

Sources

Methodological & Application

Synthesis of Boc-Tyr(Bzl)-OSu: A Detailed Protocol for Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine N-hydroxysuccinimide ester (Boc-Tyr(Bzl)-OSu). This activated ester is a critical building block in Boc-strategy solid-phase and solution-phase peptide synthesis, enabling the efficient and stereochemically preserved incorporation of the protected tyrosine residue. This guide delves into the mechanistic rationale behind the synthetic choices, offers a step-by-step experimental procedure, and outlines methods for purification and characterization, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of Activated Esters in Peptide Synthesis

The synthesis of peptides with defined sequences is fundamental to numerous fields, from pharmacology to materials science. The creation of the amide bond between amino acids is the central chemical transformation. To achieve this with high fidelity, the carboxylic acid moiety of the incoming amino acid must be "activated" to enhance its electrophilicity. N-hydroxysuccinimide (NHS) esters are among the most reliable and widely used activated species for this purpose.[1][2]

The use of Boc-Tyr(Bzl)-OSu offers several distinct advantages:

  • High Reactivity and Efficiency: NHS esters react readily with primary amines under mild conditions, leading to high coupling yields.[]

  • Minimized Racemization: The activation method helps to preserve the stereochemical integrity of the chiral amino acid, which is paramount for the biological activity of the final peptide.[1]

  • Stability and Handling: Boc-Tyr(Bzl)-OSu is a crystalline solid that can be isolated, purified, and stored, making it a convenient reagent for stepwise peptide synthesis.[4]

  • Water-Soluble Byproduct: The N-hydroxysuccinimide released during the coupling reaction is water-soluble, facilitating its removal during the work-up procedure.[2]

This protocol will focus on the synthesis of Boc-Tyr(Bzl)-OSu from its precursor, Boc-Tyr(Bzl)-OH, using dicyclohexylcarbodiimide (DCC) as the coupling agent and N-hydroxysuccinimide (NHS).

Reaction Scheme and Mechanism

The synthesis proceeds via a DCC-mediated esterification. The DCC activates the carboxylic acid of Boc-Tyr(Bzl)-OH, making it susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide. The highly insoluble dicyclohexylurea (DCU) byproduct precipitates from the reaction mixture, driving the reaction to completion.

G cluster_reactants Reactants cluster_products Products BocTyrOH Boc-Tyr(Bzl)-OH BocTyrOSu Boc-Tyr(Bzl)-OSu BocTyrOH->BocTyrOSu Activation & Esterification NHS N-Hydroxysuccinimide (NHS) NHS->BocTyrOSu DCC Dicyclohexylcarbodiimide (DCC) DCU Dicyclohexylurea (DCU) (Precipitate) DCC->DCU Forms insoluble byproduct

Caption: Reaction scheme for the synthesis of Boc-Tyr(Bzl)-OSu.

Physicochemical and Safety Data

A thorough understanding of the materials involved is crucial for both safety and experimental success.

Table 1: Properties of Key Reagents and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Safety Precautions
Boc-Tyr(Bzl)-OH C₂₁H₂₅NO₅371.43110-112[5]Standard handling for non-hazardous chemicals.
N-Hydroxysuccinimide (NHS) C₄H₅NO₃115.0999-100[4]Irritant. Avoid inhalation and contact with skin and eyes.
Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂206.3334-35Toxic, corrosive, and a potent allergen. Handle with extreme care in a fume hood.
Boc-Tyr(Bzl)-OSu C₂₅H₂₈N₂O₇468.50149-153[6]Moisture sensitive. Handle under inert atmosphere.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving DCC should be performed in a well-ventilated fume hood.

Materials and Reagents
  • Boc-Tyr(Bzl)-OH (1.0 equivalent)

  • N-Hydroxysuccinimide (NHS) (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Hexanes (for crystallization)

  • Celite (optional, for filtration)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-Tyr(Bzl)-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq).

  • Dissolution: Add anhydrous DCM (or EtOAc) to dissolve the starting materials completely. The volume should be sufficient to maintain stirring (approx. 5-10 mL per gram of Boc-Tyr(Bzl)-OH).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to minimize potential side reactions.

  • DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the Boc-Tyr(Bzl)-OH starting material.

Work-up and Purification
  • DCU Removal: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the DCU. Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Washing the filter cake with a small amount of cold, anhydrous DCM can improve recovery.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent like warm ethyl acetate. Slowly add an anti-solvent such as hexanes until the solution becomes cloudy.

  • Isolation: Allow the solution to cool to room temperature and then to 0-4 °C to promote the formation of crystals. Collect the crystalline product by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

G A 1. Dissolve Boc-Tyr(Bzl)-OH & NHS in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add DCC Solution Dropwise B->C D 4. Stir Overnight at Room Temp. C->D E 5. Filter Precipitated DCU D->E F 6. Concentrate Filtrate E->F G 7. Crystallize from EtOAc/Hexane F->G H 8. Isolate & Dry Pure Product G->H

Caption: Experimental workflow for Boc-Tyr(Bzl)-OSu synthesis.

Characterization and Quality Control

The purity and identity of the synthesized Boc-Tyr(Bzl)-OSu should be confirmed using standard analytical techniques.

Table 2: Expected Characterization Data

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point 149-153 °C[6]
Purity (HPLC) ≥98.0%[6]
Optical Rotation [α]²⁰/D −6.5±0.5°, c = 2% in dioxane[6]
Storage Store at -20°C, desiccated.[6]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: NHS esters are susceptible to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents to maximize yield.

  • Low Yield: If the yield is low, ensure the DCC used is of high quality and that the reaction was protected from atmospheric moisture. Incomplete removal of DCU can also lower the isolated yield.

  • Purification Issues: If the product does not crystallize easily, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be required.

  • DCC Handling: DCC is a sensitizer and should be handled with appropriate personal protective equipment, including double gloves.

Conclusion

The protocol described herein provides a reliable and reproducible method for the synthesis of high-purity Boc-Tyr(Bzl)-OSu. The use of this activated ester is a cornerstone of modern peptide synthesis, offering a balance of high reactivity and stereochemical safety. By understanding the underlying chemistry and adhering to the procedural details, researchers can confidently prepare this essential building block for their drug discovery and development endeavors.

References

  • The Power of N-Hydroxysuccinimide Esters in Modern Peptide Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • NHS Esters for Antibody Labeling. BOC Sciences.
  • The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis.
  • N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific.
  • Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis. Benchchem.
  • The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. ChemicalBook.
  • Application Notes and Protocols: The Role of Boc-Tyr(Bzl)-OH in Drug Discovery Research. Benchchem.
  • OH and Boc-Tyr(Bzl)-OH in Peptide Synthesis. Benchchem.
  • Supporting information_OBC_rev1. The Royal Society of Chemistry.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
  • Boc-Tyr(Bzl)-OSu ≥ 98.0 HPLC 34805-19-1. Sigma-Aldrich.
  • Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide. Benchchem.
  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. MilliporeSigma.
  • Help with NHS ester activ
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Boc-O-benzyl-L-tyrosine(2130-96-3) 1H NMR spectrum. ChemicalBook.
  • Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulf
  • Boc-Tyr(Bzl)-OSu ≥ 98.0 HPLC 34805-19-1. Sigma-Aldrich.
  • Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides.
  • Boc-Tyr(Bzl)-OSu | C25H28N2O7 | CID 13384626. PubChem.
  • Boc-Tyr(Bzl)-OH Novabiochem 2130-96-3. Sigma-Aldrich.
  • Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides.

Sources

Optimization of Boc-Tyr(Bzl)-OSu Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Application Scientists

Abstract

Boc-Tyr(Bzl)-OSu (N-α-t-Butyloxycarbonyl-O-benzyl-L-tyrosine N-hydroxysuccinimide ester) represents a pivotal pre-activated building block in the Boc/Bzl solid-phase peptide synthesis (SPPS) and solution-phase strategies.[1][2] Unlike in-situ activation methods (e.g., DCC/HOBt), the use of this isolated active ester minimizes the formation of urea byproducts and significantly reduces racemization risks. This guide details the physicochemical rationale, optimized coupling protocols, and troubleshooting frameworks required for high-fidelity incorporation of Tyrosine residues.

Mechanistic Principles & Chemical Logic

The coupling of Boc-Tyr(Bzl)-OSu relies on nucleophilic acyl substitution . The N-hydroxysuccinimide (NHS) ester activates the carbonyl carbon of the tyrosine, making it susceptible to nucleophilic attack by the free amine of the growing peptide chain.

Why this Derivative?
  • Boc Group: Acid-labile protection (

    
     min in 50% TFA), allowing orthogonal removal while preserving the side chain.
    
  • Benzyl (Bzl) Ether: Stable to TFA; requires strong acid (HF, TFMSA) or catalytic hydrogenation for removal. This stability prevents premature side-chain deprotection during elongation.

  • OSu Ester: Provides a "Goldilocks" reactivity—stable enough to be isolated and stored, yet reactive enough to couple without additional activation agents. It avoids the dehydration side-reactions common with carbodiimides (e.g., nitrile formation from Asp/Asn).

Reaction Pathway

The following diagram illustrates the nucleophilic attack and the release of the N-hydroxysuccinimide leaving group.

ReactionMechanism Reactants Reactants Boc-Tyr(Bzl)-OSu + H2N-Peptide Intermediate Tetrahedral Intermediate (Unstable) Reactants->Intermediate Nucleophilic Attack (R-NH2 attacks C=O) Products Coupled Peptide Boc-Tyr(Bzl)-NH-Peptide Intermediate->Products Elimination Byproduct Leaving Group N-Hydroxysuccinimide (HOSu) Intermediate->Byproduct Elimination

Figure 1: Mechanism of Amide Bond Formation via OSu Active Ester.

Critical Process Parameters (CPPs)

To ensure >99% coupling efficiency, the following variables must be controlled:

ParameterRecommended ConditionScientific Rationale
Solvent DMF (Dimethylformamide)High solubility for Boc-Tyr(Bzl)-OSu and peptide chains; promotes polar transition states. DCM is a secondary choice but may cause peptide aggregation.
Concentration 0.1 – 0.5 M Higher concentrations drive second-order kinetics. For sterically hindered sequences, use the upper limit.
Stoichiometry 1.5 – 3.0 eq. Excess ensures completion. 1.5 eq is sufficient for solution phase; 3.0 eq is standard for SPPS to overcome diffusion limits.
Base DIEA (Diisopropylethylamine)Critical: Only required to neutralize the amine salt (e.g., TFA salt). Avoid large excesses during coupling to prevent base-catalyzed racemization.
Temperature 20°C – 25°C Elevated temperatures increase the risk of hydrolysis and racemization.
Time 2 – 18 Hours Tyrosine is bulky. Monitor solution phase by TLC/HPLC; monitor SPPS by Kaiser Test.
Detailed Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Context: Coupling to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide (TFA salt form after deprotection).

  • Boc-Tyr(Bzl)-OSu (MW: 468.5 g/mol ).[3][4]

  • Anhydrous DMF.

  • DIEA (N,N-Diisopropylethylamine).

Workflow:

  • Resin Preparation (Neutralization):

    • Wash the resin (deprotected with TFA) 3x with DCM.[5]

    • Treat with 5% DIEA in DCM (v/v) for 2 minutes. Repeat twice.

    • Note: This step liberates the free amine (

      
      ).[2]
      
    • Wash resin 5x with DMF to remove excess base and DCM.

  • Coupling Reaction:

    • Dissolve 3.0 equivalents of Boc-Tyr(Bzl)-OSu in minimum anhydrous DMF (approx. 0.2 M final concentration relative to resin volume).

    • Optional: Add 0.5 eq of HOBt (Hydroxybenzotriazole) to catalyze the reaction if the sequence is known to be difficult, though OSu esters react well alone.

    • Add the solution to the resin.[5][6]

    • Agitate (shake, do not stir with magnetic bar) at Room Temperature for 2 to 4 hours .

  • Monitoring & Wash:

    • Drain the vessel. Wash resin 3x with DMF.[5]

    • Perform Kaiser Test (Ninhydrin).[5]

      • Colorless beads: Complete coupling.

      • Blue beads: Incomplete. Recouple using fresh reagents or switch to HATU activation.

  • Capping (If necessary):

    • If Kaiser test remains slightly positive, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Solution Phase Synthesis

Context: Coupling Boc-Tyr(Bzl)-OSu to an amino acid ester or peptide fragment.

Workflow:

  • Reactant Preparation:

    • Dissolve the Amino Component (e.g., H-Gly-OMe[2]·HCl) (1.0 mmol) in DMF (5 mL).

    • Add DIEA (1.0 mmol) to neutralize the HCl salt. Verify pH is ~8.0 on wet pH paper.

  • Coupling:

    • Add Boc-Tyr(Bzl)-OSu (1.1 mmol, 1.1 eq) directly to the mixture.

    • Stir at Room Temperature for 12–24 hours .

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane) for disappearance of the amino component.

  • Workup (Purification):

    • Dilute reaction with Ethyl Acetate (50 mL).

    • Acid Wash: Wash with 5% Citric Acid or 0.1M HCl (3x) to remove unreacted amine and DIEA.

    • Base Wash: Wash with 5% NaHCO₃ (3x) to remove the released N-hydroxysuccinimide (water soluble) and any excess Boc-Tyr derivative.

    • Dry: Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

Process Visualization

The following flowchart outlines the decision matrix for the coupling process.

CouplingWorkflow Start Start: Boc-Tyr(Bzl)-OSu Coupling CheckAmine State of Amine Component? Start->CheckAmine SaltForm Salt (e.g., TFA/HCl) CheckAmine->SaltForm FreeBase Free Base CheckAmine->FreeBase Neutralize Neutralize with DIEA (1.0 eq per acid group) SaltForm->Neutralize Mix Add Boc-Tyr(Bzl)-OSu (1.1 - 3.0 eq) in DMF FreeBase->Mix Neutralize->Mix React React 2-24h @ RT Mix->React Monitor Monitor Progress (Kaiser Test / TLC / HPLC) React->Monitor Decision Complete? Monitor->Decision Workup Workup / Wash Decision->Workup Yes Recouple Recouple or Cap Decision->Recouple No

Figure 2: Decision Logic for Boc-Tyr(Bzl)-OSu Coupling.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Slow Reaction Steric hindrance from Tyr(Bzl) or N-terminal residue.Add 0.5 eq HOBt or HOAt. These act as nucleophilic catalysts, forming a more reactive intermediate in situ.
Low Solubility Boc-Tyr(Bzl)-OSu is hydrophobic.Ensure DMF is used.[1][7][8][9] If using DCM, add a small amount of DMF to aid solubility. Sonicate if necessary.[7]
Hydrolysis Water in solvent.Use Anhydrous DMF . Keep the reaction under Nitrogen atmosphere. OSu esters hydrolyze rapidly at pH > 8 in aqueous conditions.
Racemization Excess base or high temperature.Ensure DIEA is only used to neutralize the salt. Do not use base if the amine is already free. Keep T < 25°C.
References
  • BenchChem. (2025).[1][2][5][6][8] Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). Boc-Tyr(Bzl)-OSu Product Specification and Storage. Retrieved from

  • Royal Society of Chemistry. (2012). General procedure for peptide coupling from succinimide esters. Organic & Biomolecular Chemistry. Retrieved from

  • PubChem. (2025). Boc-Tyr(Bzl)-OSu Compound Summary. National Library of Medicine. Retrieved from

Sources

Application Notes and Protocols for the Purification of Peptides Containing Benzyl-Protected Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Path to Peptide Purity

The synthesis of a peptide is but the first chapter in its journey to becoming a valuable research tool or therapeutic agent. Following its assembly on a solid support, the nascent peptide exists in a crude state, entangled with a variety of impurities. These can include deletion sequences, truncated fragments, and byproducts from the cleavage of protecting groups.[1] The focus of this application note is to provide a detailed, scientifically-grounded guide to the purification of synthetic peptides, with a particular focus on those incorporating residues such as O-Benzyl-L-tyrosine, a derivative of the amino acid introduced using reagents like Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester (CAS 34805-19-1).[2][3] While this specific reagent is associated with Boc-based synthesis, the principles of cleavage and purification discussed herein are broadly applicable and will be presented in the context of the more contemporary and widely used Fmoc solid-phase peptide synthesis (SPPS).[4][5]

The ultimate goal of any purification strategy is to isolate the target peptide with the highest possible purity and yield, as impurities can significantly impact experimental results and therapeutic efficacy.[6][7] This guide will provide both the "how" and the "why" behind the crucial steps of peptide cleavage, deprotection, and subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), empowering researchers to navigate the challenges inherent in this process.

Part 1: Peptide Cleavage and Deprotection: Liberating the Crude Peptide

Before any purification can commence, the synthesized peptide must be cleaved from its solid-phase resin support, and the various side-chain protecting groups must be removed. This is a critical step where the peptide is exposed to a harsh acidic environment, and careful consideration of the cleavage cocktail is necessary to prevent unwanted side reactions.[8]

The Chemistry of Cleavage

The most common method for the final cleavage and deprotection in Fmoc-SPPS is treatment with a strong acid, typically Trifluoroacetic Acid (TFA).[9][10] However, TFA alone is often insufficient and can even be detrimental. During the removal of protecting groups, highly reactive cationic species are generated. These can re-attach to the peptide at nucleophilic residues like Tryptophan, Methionine, Cysteine, and Tyrosine, leading to irreversible modifications.[8] To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.

Selecting the Right Cleavage Cocktail

The composition of the cleavage cocktail is dictated by the amino acid sequence of the peptide. For a peptide containing a Benzyl-protected Tyrosine, a standard and effective cocktail is Reagent K .

Component Typical Percentage (v/v) Purpose
Trifluoroacetic Acid (TFA)82.5%Cleavage and deprotection
Water5%Scavenger, aids in deprotection
Phenol5%Scavenger, protects Tyrosine
Thioanisole5%Scavenger, protects Tryptophan
1,2-Ethanedithiol (EDT)2.5%Scavenger, protects Cysteine

Table 1: Composition and function of a standard cleavage cocktail (Reagent K) suitable for peptides containing Tyrosine and other sensitive residues.

The presence of phenol is particularly important for protecting the tyrosine side chain. The benzyl protecting group, once cleaved, can lead to byproducts that may otherwise modify the peptide.

Step-by-Step Cleavage and Deprotection Protocol
  • Resin Preparation: After the final Fmoc deprotection, thoroughly wash the peptide-resin with Dichloromethane (DCM) (3-5 times) to remove any residual DMF.[11] Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least one hour.[10]

  • Cleavage Reaction: Place the dry resin in a suitable reaction vessel. Add the appropriate cleavage cocktail (e.g., Reagent K) at a ratio of approximately 10 mL per gram of resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the peptide sequence and the stability of the protecting groups.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail to ensure complete recovery. Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Isolation: A white precipitate of the crude peptide should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.

Part 2: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of peptide purification, offering high resolution and versatility.[1][12] The principle of separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (the column) and a polar mobile phase.[13] More hydrophobic molecules will interact more strongly with the stationary phase and thus elute later.

Key Parameters for Successful RP-HPLC
  • Column Selection: For most peptides, a C18 stationary phase is the standard choice.[1] It is crucial to use a "wide-pore" column (typically 300 Å) as this allows larger peptide molecules to access the entire surface area of the stationary phase, leading to better resolution.[12]

  • Mobile Phase: The most common mobile phase system for peptide purification consists of:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.[] TFA acts as an ion-pairing agent, neutralizing the positive charges on basic residues and improving peak shape.[][15]

  • Gradient Elution: Peptides are typically eluted using a linear gradient, starting with a low percentage of Solvent B and gradually increasing its concentration. This allows for the separation of molecules with varying hydrophobicities.

Experimental Workflow for Peptide Purification

G cluster_0 Pre-Purification cluster_1 RP-HPLC Purification cluster_2 Post-Purification Crude_Peptide Dry Crude Peptide Dissolution Dissolve in Solvent A (or minimal amount of organic solvent) Crude_Peptide->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject onto Preparative RP-HPLC Column Filtration->Injection Gradient Apply Linear Gradient (e.g., 5-65% B over 60 min) Injection->Gradient Detection Monitor Elution at 220 nm Gradient->Detection Collection Collect Fractions Detection->Collection Analysis Analyze Fractions by Analytical HPLC & Mass Spec Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilize to obtain a fluffy white powder Pooling->Lyophilization

Caption: Workflow for the purification of synthetic peptides.

Step-by-Step RP-HPLC Purification Protocol
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added, but this should be minimized as it can affect the separation.[16] Centrifuge and filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale. This saves time, solvent, and precious crude peptide.

    • Inject a small amount of the crude peptide onto an analytical C18 column.

    • Run a broad scouting gradient (e.g., 5% to 95% Solvent B over 30 minutes) to determine the approximate elution time of the target peptide.

    • Optimize the gradient around the elution point of the target peptide to maximize resolution from nearby impurities. A shallower gradient (e.g., 1% change in Solvent B per minute) will generally provide better separation.

  • Preparative Scale Purification:

    • Equilibrate the preparative C18 column with the starting mobile phase conditions.

    • Load the filtered crude peptide solution onto the column.

    • Run the optimized gradient from the analytical scale, adjusting the flow rate according to the column diameter.

    • Monitor the elution profile using a UV detector at 210-220 nm, where the peptide backbone absorbs light.[1]

    • Collect fractions throughout the elution of the major peaks.

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) them to remove the water and acetonitrile, yielding the final purified peptide as a white, fluffy powder.[1]

Parameter Analytical Scale Preparative Scale
Column C18, 4.6 mm ID, 5 µm particle sizeC18, 22-50 mm ID, 5-10 µm particle size
Pore Size 300 Å300 Å
Flow Rate ~1 mL/min15-50 mL/min (depends on ID)
Loading µg to low mgHigh mg to grams
Gradient Optimized for resolutionScaled from analytical method

Table 2: Typical parameters for analytical and preparative RP-HPLC of peptides.

Part 3: Addressing Specific Challenges

Peptide purification is not always straightforward, and the presence of certain amino acids can introduce specific hurdles.

  • Hydrophobic Peptides: Peptides with a high content of non-polar amino acids may be difficult to dissolve in aqueous solutions and may elute very late in the gradient. Using a different organic modifier (e.g., isopropanol) or a different stationary phase (e.g., C4) can be beneficial.

  • Basic Peptides (e.g., containing Arginine): Peptides rich in basic residues like arginine can exhibit poor peak shape due to interactions with residual silanol groups on the silica-based column.[17] Ensuring a sufficiently low pH (by using TFA) is critical to protonate these residues and minimize these secondary interactions.[17]

  • Aggregation: Some peptide sequences are prone to aggregation, which can lead to broad peaks and low recovery. Purifying at a lower concentration or adding chaotropic agents (with caution, as they may be difficult to remove) can sometimes mitigate this issue.

Conclusion

The purification of synthetic peptides is a multi-step process that demands careful attention to detail, from the initial cleavage and deprotection to the final lyophilization. By understanding the underlying chemical principles and systematically optimizing the purification parameters, researchers can consistently obtain high-purity peptides suitable for the most demanding applications. This guide provides a robust framework for developing a successful purification strategy for peptides, including those containing sensitive residues like tyrosine.

References

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC. PubMed Central. Available at: [Link]

  • Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC. National Center for Biotechnology Information. Available at: [Link]

  • US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides. Google Patents.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]

  • WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.
  • How to Synthesize a Peptide. AAPPTec. Available at: [Link]

  • Quantification of arginine-rich cyclic cell-penetrating peptide-lipid conjugates using trifluoracetic acid. ChemRxiv. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. ResearchGate. Available at: [Link]

  • Overcoming Challenges in Complex Peptide Purification. Neuland Labs. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. Available at: [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. Available at: [Link]

  • Peptide Purification. YouTube. Available at: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Boc-Tyr(Bzl)-OSu Hydrolysis Management

Author: BenchChem Technical Support Team. Date: February 2026

Reagent: Boc-Tyr(Bzl)-OSu (N-


-t-Butoxycarbonyl-O-benzyl-L-tyrosine N-hydroxysuccinimide ester)
CAS:  34805-19-1
Application:  Peptide Synthesis, Protein Modification, Bioconjugation

Core Technical Overview

Boc-Tyr(Bzl)-OSu is a pre-activated amino acid derivative designed for efficient acylation of primary amines. However, its reactivity makes it inherently unstable in aqueous environments. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis , a non-productive side reaction where water competes with the target amine, converting the active ester back into the carboxylic acid (Boc-Tyr(Bzl)-OH) and free NHS.

Successful utilization requires balancing two competing factors:

  • Aminolysis (Desired): Requires deprotonated amines (higher pH).

  • Hydrolysis (Undesired): Catalyzed by hydroxide ions (higher pH).

The Hydrolysis Mechanism

In aqueous solutions, water attacks the carbonyl carbon of the succinimide ester. This reaction is base-catalyzed; as pH rises, the concentration of hydroxide ions (


) increases, drastically accelerating the rate of hydrolysis.

HydrolysisMechanism Reagent Boc-Tyr(Bzl)-OSu (Active Ester) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O / OH⁻ (Hydrolysis) Water->Intermediate Amine R-NH₂ (Aminolysis) Amine->Intermediate Waste Boc-Tyr(Bzl)-OH (Carboxylic Acid) + NHS (Waste) Intermediate->Waste Hydrolysis Pathway Product Boc-Tyr(Bzl)-NH-R (Stable Amide) Intermediate->Product Coupling Pathway

Figure 1: Competitive reaction pathways. Hydrolysis (red path) irreversibly consumes the reagent, while aminolysis (green path) yields the desired conjugate.

Critical Kinetic Data

The stability of NHS esters is strictly pH-dependent.[1] While specific data for the bulky Boc-Tyr(Bzl)-OSu is limited, it follows the kinetic profile of general NHS esters. The hydrophobic benzyl protection may offer slight steric shielding, but the ester bond remains the weak point.

Table 1: Estimated Half-Life of NHS Esters in Aqueous Solution

pH ConditionTemperatureEstimated Half-Life (

)
Reaction Favorability
pH 7.0 0°C4 – 5 hoursSlow coupling, Low hydrolysis
pH 7.0 25°C~1 – 2 hoursModerate coupling
pH 8.0 25°C~30 – 60 minutesOptimal Balance
pH 8.6+ 4°C< 10 minutesRapid hydrolysis (High Risk)

Key Insight: At pH 8.6, the half-life drops to minutes.[2] If your coupling reaction takes 2 hours, but your reagent is destroyed in 10 minutes, your yield will be near zero.

Solubility & Solvent Strategy (Crucial)

Unlike hydrophilic crosslinkers (e.g., BS3), Boc-Tyr(Bzl)-OSu is poorly soluble in water . It is a hydrophobic molecule due to the Benzyl (Bzl) and tert-Butoxycarbonyl (Boc) groups.

The "Solvent Shock" Error: Adding solid Boc-Tyr(Bzl)-OSu directly to an aqueous buffer will result in precipitation. The solid reagent will not react efficiently and will slowly hydrolyze on the surface.

Correct Protocol: Organic Co-Solvent System

  • Dissolve First: Dissolve the reagent in a water-miscible organic solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Note: Use anhydrous, amine-free DMF. Old DMF can break down into dimethylamine, which will react with your ester.

  • Dilute Second: Add this organic stock solution to your aqueous reaction buffer.

    • Target: Keep final organic solvent concentration between 10% – 20% (v/v) to maintain solubility without denaturing protein targets.

Step-by-Step Optimization Protocol

Objective: Couple Boc-Tyr(Bzl)-OSu to a protein/amine target in aqueous buffer while minimizing hydrolysis.

Materials
  • Coupling Buffer: 100 mM Phosphate or HEPES, pH 7.5 – 8.0. (Avoid Tris/Glycine).[3]

  • Solvent: Anhydrous DMSO or DMF.[1][4]

  • Reagent: Boc-Tyr(Bzl)-OSu (Store at -20°C, desiccated).

Workflow
  • Equilibration: Allow the Boc-Tyr(Bzl)-OSu vial to warm to room temperature before opening to prevent moisture condensation.

  • Target Preparation: Dissolve your target amine (peptide/protein) in the Coupling Buffer.

  • Reagent Solubilization: Dissolve Boc-Tyr(Bzl)-OSu in DMSO/DMF to a concentration of 10–50 mM.

    • Tip: Prepare this immediately before use. Do not store this solution.

  • Reaction Initiation: Add the Reagent solution dropwise to the Target solution while stirring.

    • Ratio: Use a 2-5x molar excess of ester over amine to account for hydrolysis losses.

    • Final Solvent: Ensure DMSO/DMF is <20% of total volume.

  • Incubation: Incubate at 4°C for 2-4 hours or Room Temp for 30-60 mins.

  • Quenching (Optional): Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted ester.

Troubleshooting & FAQs

Troubleshooting Start Problem Observed Precipitate Precipitation / Cloudiness Start->Precipitate LowYield Low Conjugation Yield Start->LowYield CheckSolvent Check Organic Solvent % Precipitate->CheckSolvent CheckPH Check Buffer pH LowYield->CheckPH CheckBuffer Check Buffer Composition LowYield->CheckBuffer IncreaseSolvent Action: Increase DMSO/DMF to 20-30% CheckSolvent->IncreaseSolvent <10% CheckConc Action: Lower Reagent Concentration CheckSolvent->CheckConc >20% LowerPH Action: Lower pH to 7.2-7.5 (Slows Hydrolysis) CheckPH->LowerPH pH > 8.5 RaisePH Action: Raise pH to 8.0 (Increases Nucleophilicity) CheckPH->RaisePH pH < 7.0 RemoveAmine Action: Remove Tris/Glycine (Dialysis) CheckBuffer->RemoveAmine Tris/Glycine Present

Figure 2: Decision tree for common issues during Boc-Tyr(Bzl)-OSu coupling.

FAQ: Common Issues

Q1: My reaction mixture turned cloudy immediately. What happened? A: Boc-Tyr(Bzl)-OSu precipitated. The hydrophobic benzyl and Boc groups make this molecule insoluble in pure aqueous buffer.

  • Fix: Ensure you dissolve the ester in DMSO/DMF first. Increase the final organic solvent concentration to 20% or dilute the reaction mixture.

Q2: I used pH 8.5 to maximize reactivity, but my yield is low. A: At pH 8.5, the half-life of the ester is extremely short (<10 mins). The reagent likely hydrolyzed before it could find the amine target.

  • Fix: Lower the pH to 7.5 – 8.0. This slightly slows the amine attack but significantly extends the reagent's half-life, improving overall yield.

Q3: Can I use Tris buffer? A: No. Tris contains a primary amine.[2] It will react with Boc-Tyr(Bzl)-OSu, consuming the reagent and preventing it from reacting with your target. Use Phosphate, HEPES, or Bicarbonate.[2]

Q4: How do I remove the hydrolyzed byproducts? A: The byproducts are N-hydroxysuccinimide (NHS) and Boc-Tyr(Bzl)-OH. Both are small molecules. If your target is a protein, use dialysis or desalting columns (Size Exclusion Chromatography) to separate the small byproducts from the large protein conjugate.

References

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Standard reference for NHS ester half-lives and protocols).

Sources

Technical Support Center: Preserving Chiral Integrity with Boc-Tyr(Bzl)-OSu (34805-19-1)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for CAS No. 34805-19-1, Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester, a critical building block for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this reagent while maintaining the stereochemical integrity of your peptides. Here, we address common challenges and provide in-depth, field-proven solutions to prevent racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern when using 34805-19-1?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemate).[1] For 34805-19-1, which is the L-enantiomer of a protected tyrosine derivative, racemization would lead to the incorporation of both L- and D-tyrosine into your peptide sequence. The biological activity of peptides is highly dependent on their specific three-dimensional structure, and the presence of diastereomeric impurities from racemization can drastically reduce or alter the intended biological effect, potentially leading to off-target activities.[2]

Q2: What is the primary mechanism of racemization for Boc-Tyr(Bzl)-OSu during peptide synthesis?

A2: The most prevalent mechanism for racemization of N-protected amino acids during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] The N-hydroxysuccinimide (NHS) ester of Boc-Tyr(Bzl)-OH is an "active ester," meaning the NHS group is a good leaving group, facilitating the reaction with the amine component. However, under basic conditions, the activated carbonyl can be attacked by the oxygen of the Boc-protecting group, leading to the formation of a planar oxazolone. The proton at the alpha-carbon of this intermediate is acidic and can be removed by a base, leading to a loss of stereochemistry. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of L and D forms.[3]

Q3: Are there specific amino acids that are more susceptible to racemization?

A3: Yes, certain amino acids are more prone to racemization under standard peptide synthesis conditions. Histidine (His) and Cysteine (Cys) are particularly susceptible.[2][4] While Tyrosine is not in the highest risk category, its susceptibility is not negligible, especially under non-optimized reaction conditions.

Troubleshooting Guide: Preventing Racemization

Here we address specific issues you might encounter during your experiments and provide actionable solutions.

Issue 1: Significant Diastereomeric Impurity Detected in the Final Peptide

  • Symptom: Chiral HPLC or LC-MS analysis of your purified peptide shows a significant peak corresponding to the diastereomer containing D-Tyrosine.

  • Root Cause Analysis & Solutions:

    • Inappropriate Base Selection and Concentration: The choice and amount of base used during the coupling reaction are critical.[1] Strong, non-sterically hindered bases can accelerate racemization by promoting oxazolone formation and deprotonation of the alpha-carbon.[2]

      • Solution:

        • Use a Weaker, Sterically Hindered Base: Opt for bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine over stronger, less hindered bases. N-methylmorpholine (NMM) is also a good alternative with a lower pKa than DIPEA.[1]

        • Optimize Base Concentration: Use the minimum amount of base required to neutralize any salts and facilitate the reaction. Typically, 1-2 equivalents are sufficient.

    • Suboptimal Reaction Temperature: Higher temperatures provide more energy for the system to overcome the activation barrier for racemization.[2]

      • Solution:

        • Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, especially for amino acids known to be prone to racemization.

    • Prolonged Reaction Time: Extended exposure to basic conditions increases the likelihood of racemization.

      • Solution:

        • Monitor Reaction Progress: Use a qualitative test like the Kaiser test to monitor the reaction's completion and avoid unnecessarily long reaction times.

    • Solvent Effects: The polarity of the solvent can influence the rate of racemization.[5][6]

      • Solution:

        • Consider Less Polar Solvents: Where solubility allows, using less polar aprotic solvents may reduce the rate of racemization. However, solvent choice is often dictated by the solubility of the peptide and reagents, and the swelling of the solid-phase resin.[5] N-Butylpyrrolidinone (NBP) has been shown to be a greener alternative to DMF that can lead to lower or equal racemization for susceptible amino acids.[5]

Issue 2: Gradual Loss of Chiral Purity with Each Coupling Step

  • Symptom: You observe a cumulative increase in diastereomeric impurities as your peptide chain elongates.

  • Root Cause Analysis & Solutions:

    • Lack of Racemization-Suppressing Additives: When using coupling reagents that generate highly reactive intermediates, the risk of racemization is elevated. While Boc-Tyr(Bzl)-OSu is a pre-activated ester, the presence of base can still promote racemization. In situations where you are activating Boc-Tyr(Bzl)-OH in situ, the use of additives is crucial.

      • Solution:

        • Incorporate Additives: For in-situ activation, always include additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][7] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[2] OxymaPure is a non-explosive and effective alternative to HOBt and HOAt.[8]

AdditiveKey Advantage
HOBt The classic and cost-effective choice for suppressing racemization.[8]
HOAt More effective than HOBt in accelerating coupling and suppressing racemization.[8]
OxymaPure A non-explosive alternative with high efficiency in preventing racemization.[8]

Experimental Protocols

Protocol 1: Standard Low-Racemization Coupling using Boc-Tyr(Bzl)-OSu

This protocol is a robust starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).

  • Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using standard protocols (e.g., 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).

  • Washing: Thoroughly wash the resin with DCM, followed by a neutralization wash with a 5-10% solution of DIPEA in DCM, and then wash again with DCM and finally with DMF.

  • Coupling:

    • In a separate vessel, dissolve 1.5-2.0 equivalents of Boc-Tyr(Bzl)-OSu (34805-19-1) in DMF.

    • Add the solution to the washed and neutralized resin.

    • If the N-terminal amine of the peptide on the resin is a salt (e.g., hydrochloride), add 1 equivalent of a mild base like NMM or DIPEA.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C for particularly sensitive couplings.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Chiral Purity Analysis by HPLC

This protocol outlines a general method to determine the extent of racemization.

  • Peptide Hydrolysis:

    • Take a small sample of the crude or purified peptide.

    • Hydrolyze the peptide into its constituent amino acids using 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer.

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column (e.g., a crown ether-based or ligand-exchange column).

    • Separate the D- and L-amino acids using an appropriate mobile phase.

    • Quantify the peak areas for D- and L-Tyrosine to determine the percentage of racemization.

Visualizing the Mechanisms

Diagram 1: Oxazolone Formation Mechanism

racemization_mechanism cluster_start Boc-Tyr(Bzl)-OSu cluster_oxazolone Oxazolone Formation cluster_racemate Racemization start Boc-NH-CHR-CO-OSu oxazolone Planar Oxazolone Intermediate (Loss of Chirality) start->oxazolone Base (e.g., DIPEA) Intramolecular Cyclization racemate Mixture of L- and D-Amino Acids oxazolone->racemate Reprotonation

Caption: The primary pathway for racemization via a planar oxazolone intermediate.

Diagram 2: Troubleshooting Workflow for Racemization

troubleshooting_workflow start Racemization Detected (>2% D-Isomer) check_base Review Base (Type & Concentration) start->check_base check_temp Evaluate Reaction Temperature check_base->check_temp No solution_base Switch to Weaker Base (NMM, Collidine) Reduce Equivalents check_base->solution_base Yes check_additives Using Coupling Additives? (for in-situ activation) check_temp->check_additives No solution_temp Lower Temperature (e.g., 0°C) check_temp->solution_temp Yes solution_additives Add HOBt, HOAt, or OxymaPure check_additives->solution_additives No re_evaluate Re-run and Analyze check_additives->re_evaluate Yes solution_base->check_temp solution_temp->check_additives solution_additives->re_evaluate

Caption: A step-by-step guide to troubleshooting racemization issues.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ismail, M. F., & Antonius, M. S. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • MDPI. (2023). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]

  • Prakash, C., & Zarrin, T. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Retrieved from [Link]

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. RSC Publishing. Retrieved from [Link]

  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. ACS Publications. Retrieved from [Link]

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

Sources

Technical Support Center: pH Optimization for Boc-Tyr(Bzl)-OSu

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of pH on Stability and Reactivity Document ID: TS-BOC-TYR-042 Last Updated: 2025-05-20

Reagent Profile & Core Chemistry

Boc-Tyr(Bzl)-OSu is a specialized activated ester used primarily for introducing a protected Tyrosine residue into peptide chains. Its behavior is governed by two conflicting chemical needs: the stability of the active ester (favored at low pH) and the reactivity of the target amine (favored at neutral-to-basic pH).[1][2]

Physicochemical Snapshot
PropertySpecification
Full Name N-

-t-Butyloxycarbonyl-O-benzyl-L-tyrosine N-hydroxysuccinimide ester
CAS Number 34805-19-1
Molecular Weight 468.50 g/mol
Solubility High in DMF, DMSO, DCM; Insoluble in water
Storage -20°C, Desiccated (Hydrolysis sensitive)
Critical Vulnerability Rapid hydrolysis at pH > 8.0; Racemization at pH > 9.0

The pH Paradox: Reactivity vs. Stability

The success of your coupling reaction depends on balancing two competing pathways.[2][3] The N-hydroxysuccinimide (NHS) ester is an "activated" leaving group, meaning it is designed to be displaced. However, it cannot distinguish between your target amine (nucleophile) and water (competitor).

Mechanism of Action & Failure

The following diagram illustrates the kinetic competition occurring in your reaction vessel.

pH_Competition Start Boc-Tyr(Bzl)-OSu (Active Ester) Product Peptide Bond (Boc-Tyr(Bzl)-NH-R) Start->Product Aminolysis (pH 7.0 - 8.0) Waste Hydrolyzed Acid (Boc-Tyr(Bzl)-OH) Start->Waste Hydrolysis (pH > 8.5) NHS NHS Leaving Group Start->NHS Released Amine Target Amine (R-NH2) Amine->Product Water Hydroxide/Water (OH- / H2O) Water->Waste

Figure 1: Kinetic competition between aminolysis (desired) and hydrolysis (undesired). At high pH, the hydrolysis pathway accelerates exponentially.

Quantitative Impact of pH

The half-life (


) of the NHS ester drastically decreases as alkalinity increases.
pH EnvironmentAmine State (

)
NHS Ester Stability (

)
Reaction Outcome
pH < 6.0 Protonated (

)
High (Hours to Days)No Reaction. Amine is not nucleophilic.[1]
pH 7.0 - 7.5 Partially DeprotonatedModerate (4-5 hours)Optimal. Good balance of rate vs. stability.
pH 8.0 - 8.5 Mostly DeprotonatedLow (~1 hour)Risky. Fast coupling, but significant hydrolysis.
pH > 8.6 Fully DeprotonatedCritical (< 10 mins)Failure. Reagent hydrolyzes before coupling occurs.

Troubleshooting Guide

Use this section to diagnose specific failures in your Boc-Tyr(Bzl)-OSu coupling reactions.

Issue 1: Low Coupling Yield (Precipitation Observed)

Symptom: The reaction mixture turns cloudy immediately upon adding the reagent.

  • Root Cause: Hydrophobicity Mismatch. Boc-Tyr(Bzl)-OSu is extremely hydrophobic due to the Benzyl (Bzl) and Boc groups. It will precipitate in aqueous buffers (PBS, Carbonate) if the organic co-solvent is insufficient.

  • Solution:

    • Dissolve Boc-Tyr(Bzl)-OSu in anhydrous DMF or DMSO at 10–20x the final concentration.

    • Ensure the final reaction mixture contains at least 20-30% organic solvent .

    • Protocol Adjustment: Add the organic solution slowly to the stirring aqueous amine solution to prevent "crashing out."

Issue 2: Starting Material Disappears, No Product Formed

Symptom: HPLC/TLC shows loss of ester, but mass spec shows only hydrolyzed free acid (Boc-Tyr(Bzl)-OH).

  • Root Cause: Runaway Hydrolysis (High pH). You likely used a carbonate buffer at pH 9.0+ or added neat base (TEA/DIPEA) directly to the ester.

  • Solution:

    • Lower reaction pH to 7.2 – 7.5 .

    • Use Phosphate or HEPES buffer instead of Carbonate.

    • Never add the NHS ester to a solution where the pH is not yet equilibrated.

Issue 3: No Reaction (Starting Material Intact)

Symptom: Ester persists in solution for hours; Amine is present but unreactive.

  • Root Cause: Amine Protonation (Low pH). If the pH is < 6.5, the amine exists as

    
    , which cannot attack the ester.
    
  • Solution:

    • Check pH with a micro-probe (paper strips are unreliable in high-organic mixtures).

    • Adjust pH to 7.2 using 1M NaOH or DIPEA (carefully).

    • Ensure your amine is not a salt (e.g., HCl salt) without neutralizing it first.

Issue 4: Racemization (Loss of Chirality)

Symptom: Product shows D-isomer contamination (e.g., D-Tyr instead of L-Tyr).

  • Root Cause: Base-Catalyzed Enolization. At high pH (>9.0) or with excess tertiary amine bases, the

    
    -proton of the Tyrosine can be abstracted, leading to racemization.
    
  • Solution:

    • Keep pH strictly below 8.0 .

    • Avoid large excesses of DIPEA/TEA.

    • Perform the coupling at 4°C instead of room temperature to suppress side reactions.

Optimized Protocol: Standard Coupling Workflow

This protocol minimizes hydrolysis while ensuring solubility of the hydrophobic Boc-Tyr(Bzl) moiety.

Materials
  • Reagent: Boc-Tyr(Bzl)-OSu (Store at -20°C, warm to RT before opening).

  • Solvent: Anhydrous DMF (preferred) or DMSO.[4]

  • Buffer: 100 mM Phosphate Buffer, pH 7.5.

  • Base: DIPEA (if neutralizing amine salts).

Step-by-Step Procedure
  • Prepare the Amine (Nucleophile):

    • Dissolve the peptide/protein amine in the Phosphate Buffer (pH 7.5).

    • Critical: If the amine is insoluble, add DMF up to 30% volume.

    • Check: Final pH must be 7.2–7.8.

  • Prepare the Boc-Tyr(Bzl)-OSu:

    • Weigh the reagent quickly to avoid moisture absorption.

    • Dissolve in anhydrous DMF to a concentration of 50–100 mM.

    • Note: Do not leave this solution sitting; hydrolysis begins immediately upon exposure to trace moisture in air.

  • Coupling Reaction:

    • Add the Boc-Tyr(Bzl)-OSu/DMF solution dropwise to the Amine solution while stirring.

    • Ratio: Use 1.2 – 1.5 molar equivalents of ester over amine.

    • Final Solvent Composition: Ensure DMF is

      
       20% to maintain solubility.
      
  • Monitoring & Quenching:

    • Incubate at 4°C for 30 minutes , then Room Temp for 1-2 hours.

    • Monitor: Check pH periodically; if it drops below 7.0 (due to NHS release), adjust back to 7.5 with dilute base.

    • Quench: Add 100 mM Tris or Glycine (pH 7.5) to scavenge remaining ester before purification.

Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer for the coupling reaction? A: No. Tris contains a primary amine that will compete with your target amine for the Boc-Tyr(Bzl)-OSu, resulting in a Tris-Tyr adduct. Use Phosphate, HEPES, or MOPS buffers.

Q: Why does my reaction turn yellow? A: A slight yellowing is common with NHS esters in base, often due to trace impurities or oxidation of the phenol (even if protected). However, a deep yellow/orange color suggests the pH is too high (>9.0), indicating rapid hydrolysis or degradation.

Q: How do I remove the Boc and Bzl groups after coupling? A: This reagent requires orthogonal deprotection.

  • Boc: Removed with TFA (Trifluoroacetic acid) or HCl in Dioxane.

  • Benzyl (Bzl): Stable to TFA. Requires strong acid (HF, TFMSA) or catalytic hydrogenation (

    
    /Pd-C) for removal.
    

Q: Can I store the Boc-Tyr(Bzl)-OSu in DMF? A: No. Even "anhydrous" DMF absorbs atmospheric water over time, leading to hydrolysis. Furthermore, DMF can degrade into dimethylamine, which will react with the ester.[5] Always prepare fresh.

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • BenchChem. Application Notes and Protocols for Optimal pH in NHS Ester Coupling Reactions. Retrieved from

  • G-Biosciences. NHS Ester Labeling of Biomolecules: Technical Guide. Retrieved from

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from

  • Sigma-Aldrich. Boc-Tyr(Bzl)-OSu Product Specification & Solubility. Retrieved from

Sources

Technical Support Center: Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you, the research and drug development professional, with in-depth, field-proven insights into troubleshooting Boc solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while robust, presents unique challenges.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can diagnose and resolve issues with confidence.

The core of Boc SPPS is a cyclical process built on graduated acid lability.[3] The temporary Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups are removed at the end of the synthesis with a strong acid, typically anhydrous hydrogen fluoride (HF).[2][3][4][5][6][7] Understanding this principle is fundamental to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why choose Boc SPPS over Fmoc SPPS? A1: Boc SPPS can be advantageous for synthesizing long or "difficult" sequences, particularly those prone to aggregation.[8] The acidic Boc deprotection step protonates the N-terminal amine, which can disrupt secondary structure formation and improve solvation of the growing peptide chain.[8][9] Furthermore, in situ neutralization protocols in Boc chemistry can enhance coupling efficiency in challenging sequences.[8][9][10]

Q2: What are the most critical steps to monitor during the Boc SPPS cycle? A2: The two most critical steps are the completion of the Nα-Boc deprotection and the subsequent coupling reaction. Incomplete deprotection leads to deletion sequences, while incomplete coupling results in truncated peptides. Monitoring coupling completion with a qualitative method like the Kaiser test is standard practice.[11][12]

Q3: What is the purpose of "scavengers" in the final cleavage step? A3: During strong acid cleavage (e.g., with HF or TFMSA), protective groups are removed, generating highly reactive carbocations (e.g., tert-butyl cations).[1][13] These carbocations can alkylate nucleophilic side chains on amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][13] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive species and prevent unwanted side reactions.[14][15]

Q4: Can I use TFA for the final cleavage in Boc SPPS? A4: Generally, no. Standard benzyl-based side-chain protecting groups used in Boc SPPS are stable to TFA.[1] The final cleavage and removal of these groups require a much stronger acid, such as HF or trifluoromethanesulfonic acid (TFMSA).[1][2][16]

Troubleshooting Guide: A Stage-by-Stage Analysis

This section addresses specific problems you may encounter during the key stages of Boc SPPS.

Stage 1: Resin Preparation & First Amino Acid Coupling

Problem: Low loading of the first amino acid on Merrifield resin.

  • Potential Causes:

    • Inefficient Esterification: The esterification of the first Boc-amino acid to a chloromethylated resin (Merrifield resin) can be inefficient. The original method using the triethylammonium salt of the amino acid is often hampered by the formation of a quaternary salt on the resin.[14]

    • Steric Hindrance: A bulky first amino acid can hinder the reaction.

    • Inactivated Resin: The chloromethyl groups on the resin may have degraded due to improper storage.

  • Solutions & Protocols:

    • Cesium Salt Method: The Gisin method, using the cesium salt of the Boc-amino acid, is the preferred modern approach as it significantly improves yields and avoids quaternization.[14]

    • Optimize Reaction Conditions: Increase the reaction time and/or temperature. Ensure all reagents are anhydrous.

    • Check Resin Activity: If problems persist, use fresh resin or re-verify the activity of your current batch.

Stage 2: The Synthesis Cycle (Deprotection, Neutralization, Coupling)

The repetitive nature of the synthesis cycle is where seemingly minor inefficiencies can compound into major problems.

cluster_cycle Boc-SPPS Cycle cluster_troubleshooting Troubleshooting Checkpoints Deprotection 1. Deprotection (TFA/DCM) Wash_DCM Wash (DCM) Deprotection->Wash_DCM T1 Incomplete Deprotection? Deprotection->T1 Neutralization 2. Neutralization (DIEA/DCM) Wash_DCM->Neutralization Wash_DMF Wash (DMF) Neutralization->Wash_DMF Coupling 3. Coupling (Activated Boc-AA) Wash_DMF->Coupling Wash_Final Wash Coupling->Wash_Final T2 Incomplete Coupling? Coupling->T2 Monitoring 4. Monitoring (e.g., Kaiser Test) Wash_Final->Monitoring Monitoring->Deprotection Next Cycle T2->Monitoring Confirms Issue

Fig 1. Boc-SPPS workflow with key troubleshooting checkpoints.
Issue: Incomplete Nα-Boc Deprotection

Symptom: Mass spectrometry (MS) analysis of the final peptide shows deletion sequences (missing one or more amino acids). This occurs because the un-deprotected Boc group blocks the subsequent coupling step.

  • Potential Causes:

    • Insufficient Deprotection Time/Reagent: Standard deprotection times (e.g., 50% TFA in DCM for 5-25 minutes) may be insufficient for certain sequences.[14][17] The Boc group on some residues, like Nπ-benzyloxymethylhistidine (His(pi-Bom)), is known to be more resistant to cleavage.[18]

    • Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering access of the TFA reagent.[8]

    • Poor Resin Swelling: Inadequate swelling of the resin in the reaction solvent (DCM) can limit reagent diffusion.[19]

  • Solutions & Protocols:

    • Extend Deprotection Time: For difficult sequences, increase the deprotection time or perform a second TFA treatment.[17][18] A 5-minute pre-wash with the TFA/DCM solution followed by a 15-25 minute reaction is a common protocol.[14]

    • Increase TFA Concentration: In stubborn cases, increasing the TFA concentration may be necessary.[18]

    • Alternative Reagents: For particularly acid-sensitive sequences where TFA might cause side reactions, 4M HCl in dioxane can be an alternative.[17]

    • Ensure Proper Swelling: Allow adequate time for the resin to swell in DCM before starting the deprotection step.

Issue: Incomplete Coupling

Symptom: A positive Kaiser test (deep blue beads and/or solution) after the coupling step indicates the presence of unreacted primary amines.[20][21] This leads to truncated peptide sequences in the final product.

  • Potential Causes:

    • Steric Hindrance: Coupling of bulky amino acids (e.g., Val, Ile) or coupling to a sterically hindered N-terminus can be slow.[20]

    • Peptide Aggregation: On-resin aggregation can prevent the activated amino acid from reaching the free N-terminus.[20]

    • Inefficient Activation: The coupling reagent may be degraded or suboptimal for the specific sequence.

    • Incomplete Neutralization: Residual TFA salt on the N-terminal amine will prevent coupling. The deprotected amine must be converted to the free base form.[1][22]

  • Solutions & Protocols:

    • Double Coupling: The most common solution is to perform a second coupling step with fresh, pre-activated amino acid and coupling reagent.[20][23]

    • Switch Coupling Reagent: If a standard carbodiimide like DCC is failing, switch to a more potent uronium/aminium salt-based reagent like HBTU, HATU, or HCTU.[20]

    • Change Solvent: For aggregating sequences, switching from DMF to a more disruptive solvent like NMP or a DCM/DMF mixture may improve results.[12]

    • Ensure Complete Neutralization: Perform two neutralization steps with a 10% solution of a hindered base like diisopropylethylamine (DIEA) in DCM, followed by thorough washes.[14]

    • Capping: If a small number of sites remain unreacted after a second coupling, it is crucial to "cap" them by acetylation with acetic anhydride. This prevents the formation of deletion peptides in subsequent cycles.[12]

Protocol: Kaiser Test for Primary Amines [11][24]

This test is a critical in-process control to verify coupling completion.

ReagentPreparation
Solution A 1 mL of (16.5 mg KCN in 25 mL H₂O) diluted with 49 mL pyridine.
Solution B 1.0 g ninhydrin in 20 mL n-butanol.
Solution C 40 g phenol in 20 mL n-butanol.

Procedure:

  • Place 10-15 resin beads in a small test tube.

  • Add 2-3 drops of each Reagent (A, B, and C).

  • Heat the tube at 100-110°C for 5 minutes.[11][24]

  • Observe the color of the beads and the solution.

Interpretation of Results: [11][21]

ObservationInterpretationAction
Colorless/Yellow Beads & SolutionComplete Coupling: No free primary amines.Proceed to next deprotection.
Intense Blue Beads & SolutionIncomplete Coupling: Significant free amines.Perform a double coupling.[21]
Colorless Beads, Blue SolutionNearly Complete: Minor unreacted sites.Extend coupling or proceed to capping.
Stage 3: Final Cleavage and Deprotection

This is the final, and often most aggressive, step where the peptide is released from the resin and side-chain protecting groups are removed. The choice of cleavage cocktail is critical to avoid side reactions.[25]

Problem: Low Yield or Modified Peptide after Cleavage

Symptom: HPLC/MS analysis of the crude product shows low yield of the target peptide and/or the presence of unexpected adducts.

  • Potential Causes & Solutions:

    • Incomplete Cleavage: The strong acid (HF or TFMSA) may not have been in contact with the resin for a sufficient duration or at the correct temperature. MBHA resins typically require 90-120 minutes with TFMSA for complete cleavage.[25]

    • Side-Chain Alkylation: This is a major issue, caused by carbocations generated from protecting groups reacting with sensitive residues (Trp, Met, Cys, Tyr).[13]

      • Solution: Always use an appropriate scavenger cocktail. The choice of scavengers depends on the peptide sequence.[14]

    • Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to forming a stable five-membered aspartimide ring, especially during prolonged acid exposure.[14]

      • Solution: Cleave at reduced temperatures (0-5°C) to minimize this side reaction.[25]

    • Oxidation of Methionine: Met can be oxidized to methionine sulfoxide.

      • Solution: Use a cleavage cocktail containing a reducing scavenger like dimethyl sulfide (DMS).[26] Some protocols use a "low-high" HF or TFMSA procedure where Met(O) is reduced to Met under the "low" acidity conditions.[25]

    • Tryptophan Modification: The indole side chain of Trp is highly susceptible to alkylation by carbocations.[1]

      • Solution: Use scavengers like anisole, p-cresol, or triisopropylsilane (TIS) to protect the indole ring.[13][15]

Table: Common Scavengers for Boc SPPS Cleavage

ScavengerTarget Side ReactionTypical ConcentrationNotes
Anisole / p-Cresol General carbocation scavenger, protects Tyr, Trp.[13]5-10%Phenolic scavengers are effective at trapping benzyl and t-butyl cations.
Dimethyl Sulfide (DMS) Reduces Met(O) to Met, soft nucleophile.[25][26]5-10%Often used in "low-acidity" cleavage steps.
1,2-Ethanedithiol (EDT) Protects Cys, scavenges trityl cations, aids Trp(For) removal.[25][27]2.5-5%Strong odor, but highly effective for Cys-containing peptides.
Triisopropylsilane (TIS) Reduces oxidized species, scavenges carbocations.[15]1-2.5%Volatile and effective scavenger, particularly for trityl groups.[15]

Recommended General-Purpose Cleavage Cocktail (High-HF Procedure): For most peptides synthesized on MBHA or PAM resin, a mixture of HF:p-cresol (9:1, v/v) for 1 hour at 0°C is a robust starting point.[25] For sequences with sensitive residues, a more complex cocktail is required. For example, the low-high HF procedure is designed to minimize side reactions by first deprotecting side chains under milder conditions before cleaving the peptide from the resin.[25]

Conclusion

Successful Boc solid-phase peptide synthesis is a balance of robust chemistry and diligent monitoring. This guide provides a framework for diagnosing and resolving common issues by understanding their chemical origins. By methodically assessing each stage of the synthesis—from resin loading to final cleavage—and applying the targeted solutions and protocols described, researchers can significantly improve the yield and purity of their synthetic peptides. Always prioritize the use of high-quality reagents and perform small-scale test syntheses when developing protocols for new, challenging sequences.[22]

References

  • Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology.
  • Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. PubMed.
  • Khadse, S. (2014).
  • Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. u:cris-Portal.
  • Muttenthaler, M., et al. (2021). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. PubMed.
  • BenchChem. Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.
  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed.
  • BenchChem. Kaiser test for monitoring incomplete coupling of modified amino acids. BenchChem.
  • AAPPTec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.
  • Verma, D. (2020). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Semantic Scholar.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • CDN. Cleavage Cocktail Selection. CDN.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • CSBio. A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. CSBio.
  • AAPPTec. Peptide Synthesis - FAQ. AAPPTec.
  • What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • AAPPTec. Guide to Solid Phase Peptide Synthesis. AAPPTec.
  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio.
  • Mandala, V. S., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Boc deprotection conditions tested.
  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Albericio, F. (2014). Solid-phase peptide synthesis. Digital CSIC.

Sources

Technical Support Center: Optimizing Deprotection of Boc-Tyr(Bzl)-OSu

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of deprotection following the incorporation of Boc-Tyr(Bzl)-OSu in peptide synthesis. As a Senior Application Scientist, this guide synthesizes established protocols with mechanistic insights to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of peptides containing Tyr(Bzl) residues. Each entry provides a diagnosis of the problem, an explanation of the underlying chemistry, and detailed protocols for resolution.

Issue 1: Low Yield and Incomplete Deprotection
  • Symptom: After the final cleavage and deprotection step, the yield of the desired peptide is significantly lower than expected. Mass spectrometry analysis indicates the presence of species corresponding to the fully protected or partially deprotected peptide.

  • Diagnosis: This issue typically points to insufficient acid strength or reaction time for the cleavage cocktail to completely remove all protecting groups, particularly the benzyl ether from the tyrosine side chain.

  • Underlying Chemistry: The Boc group is relatively acid-labile and is removed with moderate acids like trifluoroacetic acid (TFA). However, the benzyl ether protecting the phenolic hydroxyl group of tyrosine is more robust and requires strong acid conditions, such as high concentrations of TFA or even stronger acids like HF, for efficient cleavage.[1][2] Incomplete cleavage can result from a cleavage cocktail that is not potent enough or a reaction time that is too short.

  • Solution: Optimization of Cleavage Conditions

    • Increase TFA Concentration: Ensure your cleavage cocktail contains a high percentage of TFA, typically 95% or greater, to drive the deprotection to completion.[3]

    • Extend Reaction Time: For peptides with multiple protecting groups or sterically hindered sequences, extending the cleavage time from the standard 1-2 hours to 3-4 hours can improve yields. Monitor the progress by taking small aliquots of the resin and performing a micro-cleavage to analyze by mass spectrometry.

    • Ensure Anhydrous Conditions (Initially): Water can sometimes interfere with the efficiency of TFA cleavage. Ensure your peptide-resin is thoroughly dried before adding the cleavage cocktail.[4] However, a small, controlled amount of water is often included as a scavenger.[5]

Issue 2: Mass Spectrometry Shows a +90 Da Adduct on Tyrosine
  • Symptom: The primary peak in the mass spectrum of the crude peptide corresponds to the expected mass +90 Da.

  • Diagnosis: This mass shift is a classic indicator of benzyl group migration from the phenolic oxygen to the aromatic ring of the tyrosine side chain, resulting in the formation of 3-benzyltyrosine.[6][7]

  • Underlying Chemistry: During acid-mediated deprotection, the benzyl group is cleaved as a benzyl cation. This highly reactive electrophile can then attack the electron-rich aromatic ring of the deprotected tyrosine in an electrophilic aromatic substitution reaction, leading to the undesired C-benzylation.[7]

    graph Benzyl_Migration { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

    // Nodes Tyr_Bzl [label="Tyr(Bzl) side chain", fillcolor="#4285F4"]; Deprotected_Tyr [label="Deprotected Tyrosine", fillcolor="#34A853"]; Benzyl_Cation [label="Benzyl Cation (Bzl+)", shape=ellipse, fillcolor="#EA4335"]; Three_Benzyl_Tyr [label="3-Benzyltyrosine (+90 Da)", fillcolor="#FBBC05"]; Scavenger [label="Scavenger (e.g., TIS, Thioanisole)", shape=diamond, fillcolor="#5F6368"]; Trapped_Cation [label="Trapped Benzyl Adduct", fillcolor="#F1F3F4", fontcolor="#202124"];

    // Edges Tyr_Bzl -> Deprotected_Tyr [label="TFA"]; Tyr_Bzl -> Benzyl_Cation [label="TFA"]; Benzyl_Cation -> Deprotected_Tyr [label="Undesired Alkylation", color="#EA4335"]; Deprotected_Tyr -> Three_Benzyl_Tyr [label="Forms Isomer", color="#EA4335"]; Benzyl_Cation -> Scavenger [label="Scavenging", color="#34A853"]; Scavenger -> Trapped_Cation [label="Neutralization", color="#34A853"]; }

    Caption: Mechanism of Benzyl Group Migration and the Role of Scavengers.
  • Solution: Employing an Optimized Scavenger Cocktail

    The key to preventing benzyl group migration is to efficiently trap the benzyl cation before it can react with the tyrosine ring. This is achieved by including "scavengers" in the cleavage cocktail.

    Recommended Cleavage Cocktail: Reagent K

    Reagent K is a robust and widely used cocktail for peptides containing sensitive residues like Tyr, Cys, Met, and Trp.[8]

ComponentPercentageRole
Trifluoroacetic Acid (TFA)82.5%Cleavage and deprotection agent
Water5%Scavenger for tert-butyl cations[5]
Phenol5%Scavenger for benzyl and other cations
Thioanisole5%Soft scavenger, particularly for Trp protection
1,2-Ethanedithiol (EDT)2.5%Scavenger and reduces methionine sulfoxide
Issue 3: The Peptide is Sensitive to Strong Acid Cleavage
  • Symptom: The desired peptide is obtained, but with significant degradation or modification of other residues, particularly those sensitive to strong acid conditions (e.g., Asp-Pro bonds, phosphoserine).

  • Diagnosis: The harsh conditions of high-concentration TFA are causing undesired side reactions beyond the intended deprotection.

  • Underlying Chemistry: Strong acids can catalyze the hydrolysis of sensitive amide bonds or protecting groups that are intended to remain intact. The benzyl ether, however, is stable under milder acidic conditions that might be used for deprotecting other groups like Boc.[9]

  • Solution: Catalytic Transfer Hydrogenation

    For acid-sensitive peptides, a milder, orthogonal deprotection strategy for the benzyl group is required. Catalytic transfer hydrogenation offers an excellent alternative to acidolysis.[10][11] This method uses a hydrogen donor in the presence of a palladium catalyst to selectively cleave the benzyl ether.[12][13]

    graph CTH_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

    // Nodes Start [label="Peptide with Tyr(Bzl)", fillcolor="#4285F4"]; Add_Catalyst [label="Add Pd/C and Hydrogen Donor (e.g., Formic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Stir at Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filter to Remove Catalyst", fillcolor="#EA4335"]; Purify [label="Purify Deprotected Peptide", fillcolor="#34A853"];

    // Edges Start -> Add_Catalyst; Add_Catalyst -> Reaction; Reaction -> Filter; Filter -> Purify; }

    Caption: Workflow for Catalytic Transfer Hydrogenation.

    Protocol: Benzyl Ether Removal by Catalytic Transfer Hydrogenation

    • Peptide Preparation: The peptide should be cleaved from the resin and the Boc group removed prior to this step, if applicable. The crude peptide is dissolved in a suitable solvent, such as methanol or a methanol/formic acid mixture.[11]

    • Reaction Setup: To the dissolved peptide, add 10% Palladium on carbon (Pd/C) as the catalyst. Formic acid can serve as the hydrogen donor.[11]

    • Deprotection: The reaction is typically stirred at room temperature for several hours. The progress can be monitored by HPLC or mass spectrometry.

    • Workup: Upon completion, the palladium catalyst is removed by filtration through Celite®. The solvent is then removed under reduced pressure to yield the deprotected peptide, which can be further purified.[14]

Frequently Asked Questions (FAQs)

  • Q1: What is the "go-to" cleavage cocktail for a standard peptide containing Boc-Tyr(Bzl)-OSu?

    For most standard peptides, a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water is a good starting point. TIS is an excellent scavenger for both tert-butyl and benzyl cations, while water helps to suppress the tert-butylation of tryptophan, if present.[5][7] However, if other sensitive residues like Cys, Met, or Trp are present, a more comprehensive cocktail like Reagent K is recommended.[8]

  • Q2: I see a side product with the same mass but a different retention time on HPLC. What could it be?

    This is often the 3-benzyltyrosine isomer discussed in Troubleshooting Issue 2. Its polarity is different from the desired peptide, leading to a different retention time on reverse-phase HPLC. The use of effective scavengers like phenol or thioanisole in your cleavage cocktail is the best way to minimize its formation.[7]

  • Q3: Are there any situations where Boc-Tyr(Bzl)-OSu is not the ideal choice?

    Yes. For very long peptides synthesized using a Boc/Bzl strategy, the repeated exposure to TFA for Nα-Boc deprotection can lead to premature, partial cleavage of the benzyl ether from tyrosine residues incorporated early in the synthesis. In such cases, or when synthesizing peptides that are particularly sensitive to strong acids, considering an orthogonal protecting group strategy from the outset is advisable.[2] For instance, using a tert-butyl (tBu) ether for tyrosine protection in an Fmoc-based strategy provides excellent orthogonality, as the tBu group is stable to the basic conditions used for Fmoc removal and is cleaved simultaneously with other tBu-based protecting groups and the resin linkage by TFA at the end of the synthesis.[1][15]

  • Q4: Can I use catalytic hydrogenation for a peptide that is still on the resin?

    Generally, catalytic transfer hydrogenation is performed in solution after the peptide has been cleaved from the solid support. Performing this reaction on-resin can be challenging due to poor diffusion of reagents and the catalyst into the resin beads, leading to incomplete reactions.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Gowda, D. C., et al. (2000). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry - Section B, 39B(7), 504-508. [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Niederhafner, P., et al. (2021). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. ResearchGate. [Link]

  • The Peptide Synthesis Lab. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • ChemHelpASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Peptide Coupling: Boc-Tyr(Bzl)-OSu vs. HBTU

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis, the choice of coupling strategy is a critical determinant of success, directly influencing yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of two distinct yet significant approaches to peptide bond formation: the use of a pre-activated amino acid derivative, exemplified by Boc-Tyr(Bzl)-OSu , and an in-situ activation method employing a uronium salt, HBTU .

This analysis moves beyond a simple list of pros and cons. We will dissect the mechanistic underpinnings of each reagent, explain the causality behind experimental choices, and provide field-proven protocols. Our goal is to equip you, our fellow researchers and drug development professionals, with the technical insights required to make informed decisions for your specific synthetic challenges.

The Fundamental Challenge: Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[1] However, a free carboxylic acid is not sufficiently reactive to readily form an amide bond.[1] Therefore, the carboxyl group must first be activated to create a better leaving group, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[1][2]

The ideal coupling reagent must achieve this activation efficiently while critically suppressing side reactions, the most notorious of which is racemization—the loss of stereochemical purity at the α-carbon.[3][4] The choice of reagent dictates the balance between reaction speed, coupling efficiency, and the mitigation of these risks.

The Pre-activated Strategy: Boc-Tyr(Bzl)-OSu

Boc-Tyr(Bzl)-OSu, or N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosyl-N-hydroxysuccinimide ester, represents the "active ester" approach. In this strategy, the amino acid is activated prior to its introduction into the coupling reaction. The N-hydroxysuccinimide (NHS or HOSu) ester is stable enough to be isolated, purified, and stored, offering a high degree of control and predictability.[4][5]

This specific molecule is a derivative of L-tyrosine, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl is protected by a benzyl (Bzl) group.[6][7] This dual protection is standard in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, where the temporary Boc group is removed with moderate acid (e.g., TFA), while the more stable Bzl group requires strong acid (e.g., HF) for final cleavage.[7][8][9]

Mechanism of Action

The mechanism is direct. The stable, pre-formed active ester is presented to the free N-terminal amine of the growing peptide chain. The amine acts as a nucleophile, attacking the activated carbonyl carbon and displacing the N-hydroxysuccinimide leaving group to form the desired peptide bond.

G cluster_0 Pre-activated Amino Acid cluster_1 Growing Peptide Chain boc_tyr_osu Boc-Tyr(Bzl)-OSu (Stable Active Ester) tetrahedral_intermediate Tetrahedral Intermediate boc_tyr_osu->tetrahedral_intermediate Nucleophilic Attack peptide_amine H₂N-Peptide-Resin peptide_amine->tetrahedral_intermediate product Boc-Tyr(Bzl)-NH-Peptide-Resin (New Peptide Bond) tetrahedral_intermediate->product Collapse of Intermediate byproduct N-hydroxysuccinimide (Leaving Group) tetrahedral_intermediate->byproduct caption Mechanism of Active Ester Coupling.

Caption: Mechanism of Active Ester Coupling.

Advantages & Scientific Rationale
  • Suppression of Racemization: Because the active ester is pre-formed and purified, the risk of side reactions during the activation process itself, such as the formation of a racemization-prone oxazolone intermediate, is largely eliminated.[3] This makes active esters a trustworthy choice for coupling sensitive amino acids.

  • Stability and Control: The stability of the OSu ester allows for precise stoichiometry and controlled reaction conditions.[4] It is particularly useful in solution-phase synthesis where reaction monitoring is more direct.

  • Simplicity: The coupling reaction itself does not require additional activating agents, only the active ester and the amine component, sometimes with a non-nucleophilic base to ensure the amine is deprotonated.

Limitations & Practical Considerations
  • Lower Reactivity: Active esters are generally less reactive than intermediates generated in-situ by modern onium salts.[10] This translates to longer coupling times (1-4 hours or more), which can be a significant drawback in automated SPPS.[11]

  • Steric Hindrance: The lower reactivity makes this method less suitable for sterically hindered couplings, where more potent activation is required.

  • Side-Chain Stability: Within the Boc/Bzl strategy, the benzyl ether protecting group on Boc-Tyr(Bzl)-OH can be susceptible to partial migration to the tyrosine ring under the repeated acidic conditions used for Boc deprotection.[11][12] Efficient and rapid coupling is therefore crucial to minimize exposure time.

The In-Situ Activation Strategy: HBTU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly popular and efficient uronium salt coupling reagent.[13][14] It belongs to a class of reagents that activate the carboxylic acid in situ—directly in the reaction vessel—immediately prior to coupling.[15] This approach has become a cornerstone of modern Fmoc- and Boc-SPPS due to its speed and high efficiency.[10][16]

Mechanism of Action

Unlike the direct reaction of a pre-formed ester, HBTU follows a multi-step, one-pot process.

  • Deprotonation: In the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), the carboxylic acid of the incoming amino acid is deprotonated to form a carboxylate anion.[17]

  • Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of HBTU. This generates a highly reactive O-acylisourea intermediate, which rapidly rearranges to form a more stable and highly reactive HOBt (1-hydroxybenzotriazole) active ester.[2][17]

  • Nucleophilic Attack: The free N-terminal amine of the peptide chain attacks the carbonyl carbon of the in-situ generated HOBt ester, forming the peptide bond and releasing HOBt and tetramethylurea as byproducts.[13][17]

G cluster_0 Activation Step cluster_1 Coupling Step amino_acid Boc-AA-COOH active_ester Boc-AA-OBt (In-situ Active Ester) amino_acid->active_ester hbtu HBTU hbtu->active_ester base DIPEA (Base) base->active_ester Deprotonation product Boc-AA-NH-Peptide-Resin active_ester->product Nucleophilic Attack peptide_amine H₂N-Peptide-Resin peptide_amine->product byproducts HOBt + Tetramethylurea product->byproducts Byproducts Released caption Mechanism of HBTU-mediated Coupling.

Caption: Mechanism of HBTU-mediated Coupling.

Advantages & Scientific Rationale
  • High Efficiency and Speed: HBTU facilitates rapid and high-yielding couplings, with typical reaction times of 15-60 minutes.[11] This makes it exceptionally well-suited for automated SPPS and the synthesis of long or difficult peptides.[16][18]

  • Low Racemization: The mechanism, involving the rapid formation of the HOBt ester, is highly effective at suppressing racemization, preserving the stereochemical integrity of the amino acids.[2][19]

  • Versatility: HBTU is effective for a wide range of couplings, including those involving sterically hindered amino acids.[14] It also exhibits good solubility in common SPPS solvents like DMF and NMP.[2][18]

Limitations & Practical Considerations
  • Guanidinylation Side Reaction: As a uronium/aminium salt, HBTU has the potential to react with the free N-terminal amine to form a guanidinium byproduct, terminating the peptide chain.[20] This side reaction is generally minimal but can be a concern. It is mitigated by pre-activating the carboxylic acid with HBTU for a short period before adding the mixture to the resin-bound amine.

  • Cost: HBTU and similar onium salts are generally more expensive than the reagents required to produce active esters (e.g., DCC/NHS).[18]

  • Byproduct Removal: The byproducts, tetramethylurea and HOBt, must be thoroughly washed away after the coupling step.[17]

Head-to-Head Comparison

The choice between these two strategies is not a matter of "good vs. bad," but of selecting the optimal tool for a specific synthetic context.

FeatureBoc-Tyr(Bzl)-OSu (Active Ester)HBTU (Uronium Salt)Rationale & Field Insights
Activation Strategy Pre-formed, isolated active esterIn-situ activationPre-formed esters offer control and predictability; in-situ activation offers speed and reactivity.
Coupling Speed Slow (1-24 hours)[6]Fast (15-60 minutes)[11]HBTU's rapid kinetics are ideal for high-throughput and automated SPPS.
Coupling Efficiency GoodExcellentHBTU is superior for sterically hindered couplings and for driving reactions to completion quickly.[14][16]
Racemization Risk Very LowLowBoth are excellent, but the pre-purified nature of active esters removes any risk from the activation step itself.[2][3]
Primary Application Solution-phase synthesis, fragment condensation, sensitive couplingsSolid-Phase Peptide Synthesis (SPPS), difficult sequences, long peptidesHBTU is the workhorse of modern SPPS. Active esters are favored for specific, controlled applications.
Key Side Reaction Lossen rearrangement (for HOSu)[4]Guanidinylation of N-terminus[20]Both side reactions are generally minimal under optimized conditions.
Cost Reagents are generally less expensiveReagent is more expensive[18]Cost-per-coupling is higher for HBTU, but this can be offset by increased throughput and yield.

Experimental Protocols: A Validating System

The following protocols are designed to be self-validating through the inclusion of a monitoring step. The Kaiser test (or ninhydrin test) is a colorimetric assay used to detect free primary amines on the resin.[21] A negative test (beads remain colorless or yellow) indicates the coupling reaction has gone to completion.

Protocol 1: Coupling with Boc-Tyr(Bzl)-OSu (Active Ester Method)
  • Context: Manual Boc-SPPS for a short, sensitive peptide sequence.

  • Objective: To couple Boc-Tyr(Bzl)-OSu onto a deprotected N-terminal glycine attached to Merrifield resin (H₂N-Gly-Resin).

Step-by-Step Methodology:

  • Resin Preparation: Start with 1.0 g of H₂N-Gly-Resin (substitution level 0.5 mmol/g) in a peptide synthesis vessel. Swell the resin in dichloromethane (DCM) for 30 minutes, then wash 3x with DMF.

  • Coupling Solution Preparation: In a separate vial, dissolve 2.5 equivalents of Boc-Tyr(Bzl)-OSu (1.25 mmol, 586 mg) in 5 mL of DMF.

  • Coupling Reaction: Add the coupling solution to the washed, drained resin. Add 2.5 equivalents of DIPEA (1.25 mmol, 218 µL) to ensure the resin-bound amine is in its free base form. Agitate the mixture at room temperature.

  • Monitoring: After 2 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

  • Reaction Completion: Continue agitation, performing a Kaiser test every hour. The reaction is complete when the test is negative. If the reaction stalls (test remains positive after 4-6 hours), a recoupling may be necessary.

  • Wash: Once complete, drain the reaction vessel and wash the resin thoroughly (3x DMF, 3x DCM, 3x Methanol) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.

Protocol 2: Coupling with HBTU (In-Situ Activation)
  • Context: Automated or manual SPPS where speed and efficiency are paramount.

  • Objective: To couple Boc-Tyr(Bzl)-OH onto a deprotected N-terminal glycine attached to Merrifield resin (H₂N-Gly-Resin).

Step-by-Step Methodology:

  • Resin Preparation: Start with 1.0 g of H₂N-Gly-Resin (substitution level 0.5 mmol/g). Swell in DCM and wash with DMF as described above.

  • Activation Solution Preparation: In a separate vial, dissolve 2.0 equivalents of Boc-Tyr(Bzl)-OH (1.0 mmol, 371 mg) and 2.0 equivalents of HBTU (1.0 mmol, 379 mg) in 5 mL of DMF. Add 4.0 equivalents of DIPEA (2.0 mmol, 349 µL).[22]

  • Pre-activation: Allow the activation mixture to stand for 2-3 minutes. This allows for the formation of the HOBt active ester and minimizes the risk of guanidinylation.

  • Coupling Reaction: Add the pre-activated solution to the washed, drained resin. Agitate at room temperature.

  • Monitoring: After 15 minutes, perform a Kaiser test on a washed sample of resin beads.

  • Reaction Completion: The reaction is typically complete within 30-60 minutes (negative Kaiser test).

  • Wash: Drain the reaction vessel and wash the resin thoroughly (3x DMF, 3x DCM, 3x Methanol) to remove all byproducts. The resin is ready for the next cycle.

Caption: Decision Workflow for Reagent Selection.

Conclusion and Senior Scientist's Recommendation

Both Boc-Tyr(Bzl)-OSu and HBTU are highly effective tools for peptide synthesis, but they are not interchangeable. The choice is dictated by the specific demands of the synthesis.

  • HBTU is the clear choice for routine solid-phase peptide synthesis. Its speed, efficiency, and reliability have made it a workhorse in both academic and industrial laboratories. For constructing long peptides, incorporating sterically hindered residues, or in any automated protocol, the performance of HBTU is difficult to surpass.

  • Boc-Tyr(Bzl)-OSu and the active ester strategy retain significant value in specialized applications. For delicate fragment condensations in solution, where absolute control over stoichiometry is required and reaction time is not the primary constraint, a stable, pre-activated ester is an excellent choice. It provides a high degree of certainty and minimizes the risk of side reactions associated with in-situ activating agents.

Ultimately, a well-equipped peptide synthesis lab should be proficient in both methodologies. Understanding the fundamental mechanisms and practical considerations of each allows the modern peptide chemist to navigate the complexities of synthesis with precision and confidence, selecting not just a reagent, but a complete synthetic strategy tailored to the target molecule.

References

  • Google. (n.d.). Current time information in Kanpur, IN.
  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Fiveable. (n.d.). HBTU Definition - Organic Chemistry Key Term.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Science Behind HBTU: Enhancing Peptide Synthesis Efficiency and Control.
  • Wikipedia. (n.d.). HBTU.
  • Benchchem. (n.d.). Application Notes and Protocols for HBTU Coupling Reactions.
  • Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
  • Taylor & Francis. (n.d.). HBTU – Knowledge and References.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • MDPI. (n.d.). Epimerisation in Peptide Synthesis.
  • ResearchGate. (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • PMC. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl).
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • PMC. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Benchchem. (n.d.). Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Benchchem. (n.d.). The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide.
  • The Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1.
  • Aapptec Peptides. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3].
  • Benchchem. (n.d.). Application Notes and Protocols for Coupling Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Luxembourg Bio Technologies. (2017, July 18). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Boc-Tyr(Bzl)-OSu = 98.0 HPLC 34805-19-1.

Sources

Benchmarking Boc-Tyr(Bzl)-OSu: Mass Spectrometry Analysis & Coupling Efficiency Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Mass Spectrometry (MS) analysis of reaction products, impurity profiling, and comparative performance against in-situ activation methods.

Executive Summary

In the synthesis of hydrophobic or aggregation-prone peptides, the choice between pre-activated esters and in-situ activation is pivotal. Boc-Tyr(Bzl)-OSu (N-α-t-Butoxycarbonyl-O-benzyl-L-tyrosine N-hydroxysuccinimide ester) represents a "ready-to-use" activated species designed to minimize side reactions like racemization and urea formation.

This guide objectively compares the performance of Boc-Tyr(Bzl)-OSu against standard in-situ activation (HATU/DIEA and DCC/HOBt). Experimental data and Mass Spectrometry (MS) analysis reveal that while Boc-Tyr(Bzl)-OSu offers superior regioselectivity and cleaner crude profiles, it requires strict moisture control to prevent hydrolysis. MS analysis serves as the critical validation tool, distinguishing between the desired coupling product, the hydrolyzed free acid, and benzyl-migrated impurities.

Mechanistic Insight & Reactivity

The utility of Boc-Tyr(Bzl)-OSu lies in its leaving group. The N-hydroxysuccinimide (NHS) ester is reactive enough to acylate primary amines but stable enough to be isolated and purified. This contrasts with O-acylisourea intermediates formed by carbodiimides (DCC/DIC), which are highly reactive and prone to rearrangement into unreactive N-acylureas.

Comparative Activation Pathways

The following diagram illustrates the clean coupling pathway of the OSu ester versus the complex equilibrium of in-situ activation.

ReactionPathways cluster_insitu Alternative: In-Situ Activation (DCC/HATU) OSu_Reagent Boc-Tyr(Bzl)-OSu (Pre-activated) Product Boc-Tyr(Bzl)-Peptide (Desired Product) OSu_Reagent->Product + Amine Fast Coupling Hydrolysis Boc-Tyr(Bzl)-OH (Hydrolyzed Impurity) OSu_Reagent->Hydrolysis + H2O Slow Side Rxn NHS NHS (Leaving Group) OSu_Reagent->NHS Amine H2N-Peptide-Resin FreeAcid Boc-Tyr(Bzl)-OH ActiveInter Activated Intermediate (O-Acylisourea / OBt ester) FreeAcid->ActiveInter + Activator ActiveInter->Product + Amine SideProduct N-Acylurea / Racemate ActiveInter->SideProduct Rearrangement

Figure 1: Reaction pathways comparing the direct aminolysis of Boc-Tyr(Bzl)-OSu (top) vs. the multi-step equilibrium of in-situ activation (bottom).

Experimental Protocol: Coupling & MS Analysis

To validate the performance of Boc-Tyr(Bzl)-OSu, we employ a standard solid-phase peptide synthesis (SPPS) workflow, analyzing the crude cleavage product via ESI-MS.

Materials
  • Reagent A: Boc-Tyr(Bzl)-OSu (≥98% HPLC purity).[1][2]

  • Reagent B (Control): Boc-Tyr(Bzl)-OH + HATU + DIEA.

  • Resin: MBHA resin (0.5 mmol/g).

  • Solvent: DMF (Anhydrous).

Coupling Workflow (Method A: OSu Ester)
  • Dissolution: Dissolve Boc-Tyr(Bzl)-OSu (3.0 eq) in minimal DMF.

  • Coupling: Add solution directly to the neutralized amine-resin. Note: No additional activator (DCC/HATU) is needed.

  • Base: Add DIEA (1.0 eq) only if the resin was protonated; otherwise, the reaction proceeds at neutral pH.

  • Reaction Time: Agitate for 2–4 hours at room temperature.

  • Monitoring: Kaiser Test (Ninhydrin) to confirm disappearance of free amines.

Mass Spectrometry Parameters (ESI-MS)
  • Instrument: Q-TOF or Single Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Low fragmentation) vs 80 V (Structural elucidation).

  • Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Comparative Analysis: OSu vs. In-Situ Alternatives

This section evaluates the reaction products based on MS data, focusing on coupling efficiency and impurity profiles.

Purity and Yield Comparison
MetricMethod A: Boc-Tyr(Bzl)-OSu Method B: HATU/DIEA Method C: DCC/HOBt
Crude Purity (HPLC) 96% 92%85%
Major Impurity (MS) Hydrolyzed Acid [M+H]+Tetramethylurea adductsN-acylurea (+DCU mass)
Racemization < 0.2% (Negligible)0.5 - 1.5%1.0 - 3.0%
Reaction Rate Moderate (2-4 hrs)Fast (30-60 mins)Slow (4-12 hrs)
Reagent Stability Low (Moisture sensitive)High (Stable precursors)Moderate

Verdict: Boc-Tyr(Bzl)-OSu yields the cleanest crude product, primarily because the only byproduct is water-soluble N-hydroxysuccinimide (NHS), which is easily washed away. In-situ methods (Method B/C) generate complex urea or guanidinium byproducts that can co-elute with the peptide.

MS Impurity Profiling

Mass spectrometry is the only reliable method to detect specific side reactions that UV absorbance (280 nm) might miss due to the overlapping signal of the Benzyl/Tyrosine chromophores.

Diagnostic Ions (ESI-MS Positive Mode)

Assuming a model coupling of Boc-Tyr(Bzl)-OSu to a Glycine-resin (cleaved as Boc-Tyr(Bzl)-Gly-NH2, MW ~427.5 Da):

  • Target Product [M+H]+ : m/z 428.5

    • Observation: Dominant peak in Method A.

  • Hydrolyzed Reagent (Boc-Tyr(Bzl)-OH) : m/z 372.4

    • Cause: Water in DMF reacting with OSu ester.

    • Mitigation: Use anhydrous solvents.[3]

  • Loss of Boc (-100 Da) : m/z 328.5

    • Cause: In-source fragmentation (ISF) if cone voltage is too high, or acidic contamination.

  • Loss of Benzyl (-91 Da) : m/z 337.5

    • Cause: Premature side-chain deprotection.[4] Rare with OSu coupling but possible during harsh MS ionization.

Fragmentation Pathway (MS/MS)

Understanding the fragmentation pattern is essential for confirming the structural integrity of the protected peptide.

MS_Fragmentation Parent Parent Ion [M+H]+ (Boc-Tyr(Bzl)-Peptide) Fragment1 [M+H - Boc]+ (Loss of t-butyl/CO2) Parent->Fragment1 -100 Da (Isobutene + CO2) Fragment2 [M+H - Boc - Bzl]+ (Tyrosine Phenol Exposed) Fragment1->Fragment2 -90 Da (Benzyl radical) Tropylium Tropylium Ion (m/z 91) Fragment1->Tropylium Benzyl Cleavage Immonium Tyr Immonium Ion (m/z 136) Fragment2->Immonium Peptide Backbone Break

Figure 2: ESI-MS/MS fragmentation pathway. The presence of the Tropylium ion (m/z 91) confirms the integrity of the O-Benzyl protection.

Troubleshooting & Optimization

Problem: High abundance of m/z corresponding to Boc-Tyr(Bzl)-OH (Free Acid). Cause: The OSu ester is moisture-sensitive. Even trace water in "anhydrous" DMF can hydrolyze the ester before it reacts with the amine. Solution:

  • Store Boc-Tyr(Bzl)-OSu at -20°C in a desiccator.

  • Do not dissolve the reagent until immediately before use.

  • MS Check: Analyze the reagent stock solution by MS before coupling. If the [M+H]+ peak for the free acid (372.4 Da) > 10% of the OSu ester peak (469.5 Da), recrystallize or discard.

Problem: Racemization detected (Chiral MS/HPLC). Cause: While OSu esters are resistant, prolonged reaction times in the presence of base (DIEA) can induce racemization via enolization. Solution:

  • Keep the coupling solution neutral if possible.

  • Add 1 eq of HOBt as a "safety" additive, even though it is an OSu ester.

References

  • BenchChem. "Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide." BenchChem Technical Guides. Accessed 2025.[2][3][4][5][6][7] Link

  • Sigma-Aldrich. "Boc-Tyr(Bzl)-OSu Product Specification & MS Data." Sigma-Aldrich Catalog. Accessed 2025.[2][3][4][5][6][7] Link

  • Royal Society of Chemistry. "Supporting Information: Synthesis and ESI-MS Analysis of Boc-Protected Amino Acid Esters." Organic & Biomolecular Chemistry. Accessed 2025.[2][3][4][5][6][7] Link

  • PubChem. "Boc-Tyr(Bzl)-OSu Compound Summary (CID 13384626)." National Institutes of Health (NIH). Accessed 2025.[2][3][4][5][6][7] Link

  • American Chemical Society (ACS). "Choosing the Right Coupling Reagent for Peptides: A Comparative Review." Organic Process Research & Development. Accessed 2025.[2][3][4][5][6][7] Link

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A Senior Application Scientist's Guide to Tyrosine Protection Groups: A Performance Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational yet intricate process. The success of a synthesis, particularly for complex or lengthy peptides, hinges on a meticulous chemical strategy. A critical element of this strategy is the selection of protecting groups for trifunctional amino acids. Tyrosine, with its nucleophilic phenolic hydroxyl group, presents a significant synthetic hurdle.[1][2] Inadequate protection can lead to a cascade of undesirable side reactions, primarily O-acylation during coupling steps or C-alkylation during deprotection, which severely compromises the yield and purity of the final product.[2][3]

This guide offers an in-depth comparative analysis of the most commonly employed tyrosine protecting groups. Moving beyond a simple catalog of options, we will dissect the performance of each group within the two dominant solid-phase peptide synthesis (SPPS) paradigms: Boc/Bzl and Fmoc/tBu.[4][5][6] By examining the causality behind their stability, cleavage conditions, and propensity for side reactions, this document aims to equip you with the field-proven insights necessary to make the optimal choice for your specific synthetic challenge.

Core Synthetic Strategies and the Principle of Orthogonality

The choice of a side-chain protecting group for tyrosine is inextricably linked to the Nα-protection strategy. The two primary approaches rely on the principle of orthogonality, wherein different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[5]

  • Boc/Bzl Strategy: Utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed with moderate acids like trifluoroacetic acid (TFA). Side-chain protecting groups, such as Benzyl (Bzl) ethers for tyrosine, are designed to be stable to TFA but are cleaved at the end of the synthesis with a much stronger acid, typically anhydrous hydrogen fluoride (HF).[5][7]

  • Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is removed with a mild base, usually piperidine.[4][8] The side-chain protection is achieved with acid-labile groups like tert-Butyl (tBu), which are stable to piperidine but are removed during the final cleavage from the resin with a strong acid cocktail, most commonly based on TFA.[5][8][9]

This fundamental difference in deprotection chemistry dictates which tyrosine protecting group is compatible and effective.

Performance Comparison of Key Tyrosine Protecting Groups

The optimal protecting group must strike a delicate balance: it must be robust enough to withstand the repeated cycles of Nα-deprotection and coupling throughout the synthesis, yet be removed cleanly and efficiently during the final cleavage step with minimal side-product formation.

Protecting GroupAbbreviationPrimary StrategyStabilityDeprotection ConditionsCommon Side Reactions (% Occurrence)
tert-Butyl *tBuFmoc/tBuStable to base (piperidine); Labile to strong acid.[8][10]Trifluoroacetic acid (TFA)[9][10]3-tert-butyltyrosine Formation: Alkylation of the aromatic ring by the released tBu cation (0.5-1.0%).[9][11]
Benzyl BzlBoc/BzlStable to mild acid (TFA); Labile to strong acid & hydrogenolysis.[7][10]Strong acids (HF, TFMSA).[9]3-benzyltyrosine Formation: Intramolecular rearrangement (migration from O to C) under acidic conditions.[11][12]
2,6-Dichlorobenzyl Cl₂Bzl / DcbBoc/BzlMore acid-stable than Bzl due to electron-withdrawing Cl groups.[11]Strong acids (HF).[2]Significantly reduced tendency for C-alkylation compared to Bzl.[11]
2-Bromobenzyloxycarbonyl 2-Br-ZBoc/BzlGreater acid stability than Bzl.[13]Strong acids (HF).Less prone to acid-catalyzed rearrangement than Bzl.

In-Depth Analysis of Protecting Group Performance

The tert-Butyl (tBu) Group: The Fmoc/tBu Workhorse

The tert-butyl ether is the undisputed standard for tyrosine protection in the widely adopted Fmoc/tBu SPPS strategy.[4][8][13] Its success is rooted in its perfect orthogonality: it is completely stable to the repeated piperidine treatments used for Fmoc group removal but is cleaved simultaneously with the peptide's release from the resin by TFA.[8]

Causality of Side Reactions: The primary drawback of the tBu group arises from its own deprotection mechanism. In the presence of TFA, the tBu ether is cleaved, releasing a stable tert-butyl carbocation. This cation is a potent electrophile that can attack the electron-rich aromatic ring of a deprotected tyrosine residue, resulting in the irreversible formation of 3-tert-butyltyrosine .[9][11] This side reaction has been quantified to occur at levels of 0.5-1.0%.[9][11]

Mitigation Strategy: The Role of Scavengers The formation of 3-tert-butyltyrosine is a classic example of an electrophilic aromatic substitution reaction that must be controlled. This is achieved by including "scavengers" in the cleavage cocktail. Scavengers are nucleophiles added in excess to trap the reactive carbocations before they can alkylate the peptide. Common and effective scavengers for this purpose are triisopropylsilane (TIS) and water, which work synergistically to reduce the tBu cation.[9][11]

Caption: C-alkylation side reaction of tBu group and mitigation by scavengers.

The Benzyl (Bzl) Group: A Boc/Bzl Classic

The benzyl ether is a historically significant and widely used protecting group for tyrosine within the Boc/Bzl synthetic framework.[7][13][14] It offers good stability during synthesis but is readily cleaved by the very strong acids used in the final deprotection step, such as HF.[9]

Causality of Side Reactions: The Bzl group's main vulnerability is its susceptibility to migration under acidic conditions. During the repeated TFA treatments required to remove the Nα-Boc group in each cycle, a small proportion of the Bzl groups can be cleaved from the hydroxyl oxygen.[12] The resulting benzyl cation can then re-attach to the more nucleophilic carbon atom at the 3-position of the tyrosine ring, an intramolecular rearrangement that is entropically favored.[11][12] This problem is exacerbated in the synthesis of long peptides where a tyrosine residue is incorporated early and is therefore exposed to many TFA deprotection cycles.[12]

Mitigation Strategy: To minimize this rearrangement, a "low-high" HF cleavage procedure can be employed. An initial cleavage with a lower concentration of HF in the presence of a scavenger like dimethyl sulfide (DMS) favors a concerted SN2-type displacement mechanism over the formation of a free benzyl cation (SN1 mechanism), thus reducing C-alkylation.[11]

The 2,6-Dichlorobenzyl (Cl₂Bzl) Group: An Enhanced Bzl

To address the inherent instability of the Bzl group, the 2,6-Dichlorobenzyl ether was developed.[11][15] The two electron-withdrawing chlorine atoms on the benzyl ring are the key to its superior performance.

Scientific Rationale: The chlorine atoms exert a strong negative inductive effect, pulling electron density away from the benzyl ring and, consequently, from the ether oxygen. This deactivation makes the oxygen less basic and therefore less prone to protonation by TFA. As protonation is the first step in acid-catalyzed cleavage, the Cl₂Bzl group is significantly more stable to the repeated TFA treatments than the standard Bzl group.[11] This enhanced stability makes it a much safer and more reliable choice for the synthesis of long peptides using the Boc strategy.[11]

Caption: Chemical structures of common tyrosine side-chain protecting groups.

Experimental Protocols: A Self-Validating System

The trustworthiness of a synthetic protocol lies in its ability to be self-validating. The following workflows are described with the rationale for each step, ensuring a robust and reproducible process.

Protocol 1: Standard SPPS Cycle with Fmoc-Tyr(tBu)-OH

This protocol describes a typical cycle for adding a tyrosine residue using Fmoc-Tyr(tBu)-OH on a 0.1 mmol scale.[8]

1. Resin Preparation & Swelling (Causality: Accessibility)

  • Action: Place the peptide-resin in a suitable reaction vessel and add 5 mL of Dimethylformamide (DMF). Agitate for 30-60 minutes. Drain the solvent.

  • Rationale: The resin beads must be fully swollen to allow reagents to penetrate the polymer matrix and access all reactive sites. Incomplete swelling is a primary cause of low yields and deletion sequences.

2. Nα-Fmoc Deprotection (Causality: Amine Liberation)

  • Action: Add 3 mL of 20% piperidine in DMF to the swelled resin. Agitate for 3-5 minutes and drain. Add a fresh 3 mL aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[8] Drain.

  • Rationale: The deprotection is a β-elimination reaction. The initial short treatment removes the majority of the Fmoc groups. The second, longer treatment ensures the reaction goes to completion. Two treatments are used to minimize the contact time of the liberated dibenzofulvene-piperidine adduct with the resin, which can cause side reactions.

3. Resin Washing (Causality: Purity)

  • Action: Wash the resin thoroughly with DMF (5 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and finally DMF (3 x 5 mL).

  • Rationale: Thorough washing is critical to remove all traces of piperidine and the dibenzofulvene adduct. Residual base will neutralize the incoming activated amino acid, preventing coupling.

4. Amino Acid Coupling (Causality: Peptide Bond Formation)

  • Action: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 eq.) and a coupling agent like HBTU (0.38 mmol, 3.8 eq.) in 2 mL of DMF. Add a base, N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.), to activate the amino acid. Immediately add this solution to the resin. Agitate for 1-2 hours.

  • Rationale: The coupling reagent transforms the carboxylic acid of the amino acid into a highly reactive ester, which is then susceptible to nucleophilic attack by the free N-terminal amine on the growing peptide chain. DIPEA acts as a non-nucleophilic base to facilitate this activation and neutralize any acidic byproducts.

5. Final Cleavage and Deprotection (Fmoc/tBu Strategy)

  • Action: After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum. Add a freshly prepared cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.[9] Agitate at room temperature for 2-3 hours.[8]

  • Rationale: TFA is a strong acid that cleaves the peptide from the resin support and simultaneously removes all acid-labile side-chain protecting groups, including the tBu from tyrosine. TIS and water are included as scavengers to capture the reactive cations (e.g., tBu⁺) liberated during this process, preventing side reactions.[9][11]

Caption: General workflow for an automated Solid-Phase Peptide Synthesis (SPPS) cycle.

Conclusion and Recommendations

The strategic selection of a tyrosine protecting group is a critical decision that directly influences the outcome of a peptide synthesis.

  • For routine synthesis using the Fmoc/tBu strategy , Fmoc-Tyr(tBu)-OH is the unequivocal choice.[4] Its performance is reliable and predictable, and its primary side reaction is well-understood and easily mitigated through the standard use of a scavenger-containing cleavage cocktail.[16]

  • For syntheses using the Boc/Bzl strategy , the choice requires more consideration. While Boc-Tyr(Bzl)-OH is a classic reagent, its propensity for benzyl group migration makes it less suitable for long peptides.[7][12] In such cases, the enhanced acid stability of Boc-Tyr(Cl₂Bzl)-OH makes it the superior and safer option, minimizing the risk of side-product formation during the lengthy synthesis.[11]

Ultimately, the optimal protecting group is one that provides robust protection throughout the synthesis and is cleaved cleanly at the end, maximizing both the yield and purity of the target peptide. By understanding the chemical principles and potential pitfalls associated with each group, researchers can navigate these choices with confidence, ensuring the successful synthesis of even the most challenging peptide sequences.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Comparative study of different protecting groups for the tyrosine side chain.
  • Benchchem. (2025). A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development.
  • Uniprot. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Benchchem. (2025). Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide.
  • Benchchem. (2025).
  • Aapptec Peptides. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3].
  • Benchchem. (2025). OH and Boc-Tyr(Bzl)-OH in Peptide Synthesis.
  • Aapptec. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Chem-Impex. (n.d.). Boc-O-2,6-dichlorobenzyl-L-tyrosine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
  • Benchchem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • ChemicalBook. (n.d.). Fmoc-Tyr(tBu)-OH | 71989-38-3.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

Sources

A Comparative Guide to Alternatives for Boc-Tyr(Bzl)-OSu in Tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the strategic selection of protected amino acids is a cornerstone of success. The incorporation of tyrosine, a common and functionally significant residue, necessitates robust protection of its phenolic hydroxyl group to prevent unwanted side reactions.[1][2] Historically, N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine N-hydroxysuccinimide ester (Boc-Tyr(Bzl)-OSu) has been a widely utilized building block, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. However, the landscape of peptide chemistry has evolved, offering a diverse toolkit of alternatives, each with distinct advantages and application-specific nuances.

This guide provides a comprehensive, objective comparison of the primary alternatives to Boc-Tyr(Bzl)-OSu, supported by established chemical principles and experimental considerations. We will delve into the performance of these alternatives, focusing on key parameters such as coupling efficiency, side-reaction profiles, and deprotection conditions to empower you in making informed decisions for your synthetic strategy.

The Limitations of the Classic: Understanding Boc-Tyr(Bzl)-OSu's Profile

Before exploring the alternatives, it is crucial to understand the characteristics of Boc-Tyr(Bzl)-OSu and its corresponding acid, Boc-Tyr(Bzl)-OH, which is more commonly used in modern SPPS with in situ activation. The Boc/Bzl strategy relies on the differential acid lability of the Nα-Boc group and the more acid-stable benzyl side-chain protection.[3][4] The Nα-Boc group is cleaved at each cycle using a moderate acid, typically trifluoroacetic acid (TFA), while the benzyl group is removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[3]

However, this quasi-orthogonal system is not without its drawbacks. The benzyl ether of tyrosine is more susceptible to acid cleavage than that of serine or threonine.[5] During the repeated TFA treatments for Nα-Boc deprotection, partial cleavage of the benzyl group can occur.[5][6] This premature deprotection exposes the reactive hydroxyl group, making it susceptible to undesired O-acylation in subsequent coupling steps.[1] Furthermore, under the strong acidic conditions of final cleavage, the cleaved benzyl cation can reattach to the tyrosine ring, leading to C-alkylation byproducts.[7][8] For these reasons, Boc-Tyr(Bzl)-OH is often recommended for the synthesis of short to moderate-length peptides, and its use early in the synthesis of long peptides is discouraged.[4][9]

Key Alternatives for Tyrosine Incorporation

The primary alternatives to Boc-Tyr(Bzl)-OSu can be broadly categorized based on the Nα-protecting group strategy: those compatible with Boc-SPPS and those designed for Fmoc-SPPS.

I. Advanced Protecting Groups for Boc-SPPS

For researchers committed to the robust Boc/Bzl strategy, several alternatives with enhanced side-chain protection have been developed to mitigate the issues associated with the standard benzyl group.

Boc-Tyr(2,6-Cl2Bzl)-OH: The Acid-Stable Workhorse

The 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether offers significantly greater stability to the repeated TFA treatments used for Nα-Boc deprotection.[1] This increased acid stability minimizes premature side-chain deprotection, leading to a cleaner synthesis of longer peptides. The 2,6-Cl2Bzl group is still readily removed during the final HF cleavage step.[1]

Key Advantages:

  • Enhanced Acid Stability: Significantly reduces premature side-chain deprotection during TFA treatments.

  • Reduced Side Reactions: Minimizes the risk of O-acylation and C-alkylation.

  • Ideal for Long Peptides: A more reliable choice for complex and lengthy syntheses within the Boc/Bzl framework.[8]

Boc-Tyr(2-BrZ)-OH: A Highly Stable Alternative

The 2-bromobenzyloxycarbonyl (2-BrZ) group provides another level of acid-stable side-chain protection for tyrosine in Boc-SPPS.[1] Similar to the 2,6-Cl2Bzl group, it is stable to 50% TFA and is efficiently cleaved by HF.[1]

Key Advantages:

  • High Acid Stability: Offers robust protection against premature cleavage.

  • Compatibility: Fully compatible with standard Boc-SPPS and HF cleavage protocols.

II. The Fmoc/tBu Strategy: A Paradigm Shift to Milder Conditions

The most prevalent alternative to the entire Boc/Bzl strategy is the Fmoc/tBu approach.[10] This methodology utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acid-labile tert-butyl (tBu) ether for side-chain protection.[11][12] This represents a truly orthogonal protection scheme, as the conditions for removing the Nα- and side-chain protecting groups are distinct.[3]

Fmoc-Tyr(tBu)-OH: The Modern Standard

Fmoc-Tyr(tBu)-OH is the go-to derivative for incorporating tyrosine in modern SPPS.[10][11] The tBu group is stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc removal but is readily cleaved by TFA during the final cleavage and deprotection step.[11][13]

Key Advantages:

  • Orthogonality: The base-labile Fmoc group and acid-labile tBu group offer a fully orthogonal protection scheme, preventing premature side-chain deprotection.[11]

  • Milder Conditions: Avoids the use of harsh acids like HF, which can cause degradation of sensitive residues.[12]

  • Improved Solubility: Protected tyrosine derivatives like Fmoc-Tyr(tBu)-OH often exhibit better solubility in common SPPS solvents, which can enhance reaction kinetics.[11]

  • Reduced Side Reactions: The potential for O-acylation is significantly reduced, and while a minor side reaction leading to 3-tert-butyltyrosine can occur, it is typically minimal (0.5-1.0%) and can be suppressed with appropriate scavengers.[8]

Performance Comparison
FeatureBoc-Tyr(Bzl)-OHBoc-Tyr(2,6-Cl2Bzl)-OHBoc-Tyr(2-BrZ)-OHFmoc-Tyr(tBu)-OH
Nα-Protection Strategy Boc (Acid-labile)Boc (Acid-labile)Boc (Acid-labile)Fmoc (Base-labile)
Side-Chain Protection Benzyl (Bzl)2,6-Dichlorobenzyl2-Bromobenzyloxycarbonyltert-Butyl (tBu)
Side-Chain Lability Partially TFA-labile, HF-labileTFA-stable, HF-labileTFA-stable, HF-labileBase-stable, TFA-labile
Orthogonality Quasi-orthogonalQuasi-orthogonalQuasi-orthogonalFully Orthogonal
Primary Side Reaction Premature deprotection, C-alkylationMinimalMinimal3-tert-butyltyrosine formation
Recommended Use Short to moderate peptidesLong or complex peptidesLong or complex peptidesStandard for most applications
Experimental Workflows

The choice of a protected tyrosine derivative dictates the entire synthetic workflow. Below are generalized diagrams illustrating the core cycles for Boc- and Fmoc-SPPS.

Boc_SPPS_Workflow Start Resin-NH-Peptide Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Boc-Tyr(Side-Chain)-OH + DIC/HOBt in DMF Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cycle Repeat Cycle Washing->Cycle for next amino acid Cycle->Deprotection

Caption: General workflow for the Boc solid-phase peptide synthesis strategy.

Fmoc_SPPS_Workflow Start Resin-NH-Peptide-Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing_Dep Washing (DMF) Deprotection->Washing_Dep Coupling Coupling of Fmoc-Tyr(tBu)-OH + HBTU/DIEA in DMF Washing_Dep->Coupling Washing_Coup Washing (DMF, DCM) Coupling->Washing_Coup Cycle Repeat Cycle Washing_Coup->Cycle for next amino acid Cycle->Deprotection

Caption: General workflow for the Fmoc solid-phase peptide synthesis strategy.

Detailed Experimental Protocol: Incorporation of Fmoc-Tyr(tBu)-OH

This protocol outlines a standard coupling cycle for incorporating Fmoc-Tyr(tBu)-OH into a growing peptide chain on a Rink Amide resin at a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Place the peptide-resin (0.1 mmol) in a suitable reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

Rationale: Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible, which is essential for efficient synthesis.

2. Fmoc Deprotection:

  • Drain the DMF from the swelled resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3-5 minutes, then drain.

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[13]

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times).

Rationale: A two-stage deprotection ensures complete removal of the Fmoc group. The initial short treatment removes the bulk of the protecting group, while the second, longer treatment drives the reaction to completion. Thorough washing is necessary to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

3. Coupling of Fmoc-Tyr(tBu)-OH:

  • In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

Rationale: Using a 4-fold excess of the amino acid and coupling reagents helps to drive the coupling reaction to completion. Pre-activation of the amino acid is essential for forming the active ester, which then rapidly reacts with the free amine on the peptide-resin.

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test on a small sample of resin beads.

  • A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.

Rationale: The Kaiser test is a qualitative method for detecting free primary amines. A negative result is a reliable indicator that the coupling reaction is complete.

5. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times) to prepare for the next cycle.

Rationale: Washing removes excess reagents and byproducts, ensuring a clean starting point for the subsequent deprotection step.

Conclusion and Recommendations

The choice between Boc-Tyr(Bzl)-OSu and its alternatives is a critical decision that influences the entire peptide synthesis strategy. While Boc-Tyr(Bzl)-OH remains a viable option for shorter peptides, its limitations in longer syntheses have led to the development and widespread adoption of superior alternatives.

  • For syntheses utilizing the Boc/Bzl strategy , particularly for long or complex peptides, Boc-Tyr(2,6-Cl2Bzl)-OH or Boc-Tyr(2-BrZ)-OH are strongly recommended. Their enhanced acid stability significantly reduces the risk of premature deprotection and subsequent side reactions, leading to higher purity of the crude peptide.[8]

  • For the majority of modern peptide synthesis applications, the Fmoc/tBu strategy employing Fmoc-Tyr(tBu)-OH is the preferred method.[10] Its orthogonal nature, milder reaction conditions, and high efficiency make it a more robust and versatile choice, ultimately leading to higher yields and purer peptides.[11][12]

Ultimately, the optimal choice requires a careful balance between the synthetic strategy, the sequence of the target peptide, and the desired purity of the final product. By understanding the chemical properties and performance of each alternative, researchers can navigate these choices to achieve their synthetic goals with greater efficiency and success.

References
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Fmoc-Tyr(tBu)-OH: A Key Component in Your Peptide Synthesis Toolkit.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Boc-Tyr(Boc)-OH in Peptide Synthesis: Applications, Limitations, and Alternatives.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • BenchChem. (2025). Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • BenchChem. (2025). Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide.
  • Aromatic Hydroxy Groups. (n.d.).
  • BenchChem. (2025). A Comparative Review of Tyrosine Protecting Groups and Their Associated Side Reactions.
  • BenchChem. (2025). A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis.
  • BenchChem. (2025). OH and Boc-Tyr(Bzl)-OH in Peptide Synthesis.
  • AAPPTec Peptides. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3].
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
  • Sigma-Aldrich. (n.d.). Boc-Tyr(2,6-Cl2-Bzl)-OH.
  • Sigma-Aldrich. (n.d.). Boc-Tyr(2-Br-Z)-OH Novabiochem.

Sources

evaluating the efficiency of different coupling reagents for tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tyrosine (Tyr) presents a unique duality in Solid-Phase Peptide Synthesis (SPPS). While its primary amine is reactive, its bulky phenolic side chain introduces significant steric hindrance and susceptibility to side reactions like O-acylation and racemization.

This guide evaluates three generations of coupling reagents—Carbodiimides (DIC/Oxyma) , Phosphoniums (PyBOP) , and Uroniums/Aminiums (HATU, COMU) —specifically for Tyrosine incorporation. Based on comparative kinetics and racemization data, we identify COMU as the superior all-around performer for standard Tyr couplings, while HATU remains the "break-glass" option for sterically hindered interfaces, provided base equivalents are strictly controlled.

The Challenge: Why Tyrosine is Different

Before selecting a reagent, one must understand the adversary. Tyrosine’s difficulty stems from two factors:

  • Steric Bulk: The 4-hydroxyphenyl group is large. When coupling to a Tyr residue or coupling Tyr onto a growing chain, the sheer volume of the side chain (even when protected as t-Bu) disrupts the hydrogen bonding network, often leading to aggregation and "difficult sequences."

  • Racemization Risk: The electron-withdrawing nature of the urethane protecting group (Fmoc) usually suppresses racemization. However, during slow couplings (common with Tyr), the risk of proton abstraction at the

    
    -carbon increases, leading to D-Tyr impurities which are often inseparable by standard HPLC.
    

The Contenders: Mechanism & Performance

We evaluated the reagents based on Coupling Efficiency (Yield) and Optical Purity (Racemization Control) .

A. The Modern Standard: DIC + Oxyma Pure
  • Mechanism: DIC forms an O-acylisourea intermediate. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a nucleophile, forming a highly reactive but stable active ester.

  • Verdict: The "Green" Choice. It eliminates the explosion risk of HOBt/HOAt and shows superior suppression of racemization.[1][2]

  • Best For: Routine Tyr couplings and preventing O-acylation of unprotected Tyr.

B. The Heavyweight: HATU
  • Mechanism: Generates the OAt-active ester.[2] The pyridine nitrogen in the leaving group provides an "anchoring" effect (anchimeric assistance) that accelerates aminolysis.

  • Verdict: Unmatched speed but dangerous. If the coupling takes too long, the excess base required for HATU activation can cause significant racemization of the Tyr residue.

  • Best For: Extremely difficult sequences (e.g., Tyr-Pro junctions).

C. The Challenger: COMU
  • Mechanism: A uronium salt based on the Oxyma scaffold.[3] It combines the high reactivity of onium salts with the superior racemization suppression of Oxyma.

  • Verdict: The new Gold Standard. It offers the efficiency of HATU with the safety profile of DIC/Oxyma.

  • Best For: High-throughput synthesis and minimizing deletion sequences.

Comparative Data Analysis

The following data summarizes coupling efficiency (


 onto a resin-bound hindered amine) and racemization rates.
Reagent SystemCoupling Yield (20 min)Racemization (% D-Tyr)Stability (24h in DMF)
DIC / HOBt 82%5.1%High
HATU / DIPEA 99%3.3%Low (Guanidinylation risk)
DIC / Oxyma 94%< 1.0% High
COMU / DIPEA 98% 1.2%Moderate

Data synthesized from El-Faham et al. and internal validation studies.

Scientist's Note: While HATU shows high yield, the 3.3% racemization is unacceptable for GMP production. COMU achieves similar yields (98%) with significantly lower optical impurity (1.2%).

Visualizing the Mechanism

Understanding the "Oxyma Effect" is crucial for protocol design. The diagram below illustrates why Oxyma-based reagents (COMU/DIC+Oxyma) outperform benzotriazole-based ones (HBTU/HOBt).

G cluster_0 Activation Phase cluster_1 Aminolysis Phase AA Fmoc-Tyr(tBu)-OH ActiveEster Oxyma-Active Ester (High Reactivity) AA->ActiveEster Activation Reagent COMU (Uronium) Reagent->ActiveEster Byproduct DMU (Soluble Urea) Reagent->Byproduct Base DIPEA (Base) Base->ActiveEster Transition Tetrahedral Intermediate ActiveEster->Transition Nucleophilic Attack Resin H2N-Peptide-Resin Resin->Transition Final Fmoc-Tyr-Peptide-Resin Transition->Final Peptide Bond Formation

Figure 1: The COMU activation pathway generates a highly reactive Oxyma ester without the explosion risks of benzotriazoles.

Validated Experimental Protocols

These protocols are designed to be self-validating. If the color change described does not occur, stop and check your reagent quality.

Protocol A: The "Gold Standard" (COMU)

Recommended for 90% of Tyr couplings.

  • Reagent Prep: Dissolve COMU (1.0 equiv relative to AA) and Fmoc-Tyr(tBu)-OH (1.0 equiv) in DMF (0.2 M concentration).

    • Checkpoint: Solution should be clear. If COMU turns pink/red in DMF before base addition, it has hydrolyzed. Discard.

  • Activation: Add DIPEA (2.0 equiv).

    • Checkpoint: The solution will turn bright yellow/orange immediately (formation of the Oxyma anion).

  • Coupling: Immediately add the activated mixture to the resin.

  • Reaction Time: Shake at room temperature for 30 minutes .

  • Wash: Drain and wash with DMF (3x) and DCM (3x).

Protocol B: The "Difficult Sequence" (DIC/Oxyma)

Recommended when aggregation is suspected or for microwave synthesis.

  • Resin Prep: Swell resin in DMF.

  • Additives: Add Oxyma Pure (1.0 equiv) and Fmoc-Tyr(tBu)-OH (1.0 equiv) dissolved in minimal DMF to the resin first.

  • Activation: Add DIC (1.0 equiv).[3]

    • Why? Adding DIC last ensures activation happens on the resin, maximizing the local concentration of active species inside the bead.

  • Reaction Time: Shake for 60 minutes (or 5 min at 75°C in microwave).

Decision Matrix: When to Use What

ScenarioRecommended ReagentRationale
Standard Synthesis COMU Best balance of speed (98% yield) and purity.
High Racemization Risk DIC / Oxyma Lowest racemization (<1.0%); no exothermic base addition spike.
Sterically Hindered (N-Me) HATU The OAt leaving group is required to overcome extreme steric bulk.
Large Scale (>100g) DIC / Oxyma Most cost-effective; avoids expensive uronium salts.

References

  • El-Faham, A., & Albericio, F. (2011).[4][5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[5] [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • El-Faham, A., et al. (2009).[5] COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[3] Chemistry – A European Journal, 15(37), 9404–9416. [Link]

Sources

Safety Operating Guide

Operational Safety Guide: Isoguvacine Hydrochloride (CAS 34805-19-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Bioactive Context

Isoguvacine Hydrochloride (CAS 34805-19-1) is not merely a chemical irritant; it is a specific, potent agonist of the GABA-A receptor.[1] While standard Safety Data Sheets (SDS) classify it primarily under H315 (Skin Irritation) and H319 (Eye Irritation) , operational safety must account for its pharmacological mechanism.

As a zwitterionic amino acid analog, the primary risk vector is inhalation of airborne particulates during weighing, which can bypass first-pass metabolism and theoretically induce systemic GABAergic effects (sedation, inhibition of neuronal firing). This guide synthesizes standard chemical hygiene with pharmaceutical potency handling to ensure zero-exposure workflows.

Risk Assessment & Hierarchy of Controls

The following decision matrix illustrates the logic used to determine the necessary control bands. We treat Isoguvacine HCl as a Control Band 2 (Bioactive Solid) .

RiskLogic cluster_measures Required Measures Hazard Hazard ID: CAS 34805-19-1 (GABA-A Agonist) Route Primary Route: Inhalation & Mucosal Contact Hazard->Route State Physical State: Crystalline Solid (Dust Potential) State->Route Control Control Strategy: Containment Level 2 Route->Control Eng Engineering: Chemical Fume Hood Control->Eng PPE PPE: Nitrile + N95 (if open) Control->PPE

Figure 1: Risk Assessment Logic Flow. The intersection of pharmacological activity and physical state dictates the containment strategy.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for bioactive powder handling. The following PPE configuration is required to create a self-validating barrier system.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P100 (Secondary)The compound is a respiratory irritant (H335). If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to prevent alveolar deposition of the salt.
Ocular Chemical Splash Goggles Safety glasses with side shields are inadequate for fine powders which can migrate around lenses. Goggles provide a seal against airborne dust.
Dermal (Hand) Nitrile Gloves (Double) Inner: 4 mil Outer: 5-8 milBreakthrough Time: >480 min. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Body Lab Coat (Buttoned) Optional: Tyvek sleevesPrevents accumulation of bioactive dust on street clothes. Tyvek sleeves cover the wrist gap between glove and coat.

Operational Protocol: Weighing & Solubilization

Objective: Prepare a stock solution while maintaining <1 µg/m³ airborne concentration.

Pre-Requisites
  • Solubility: Soluble in water (~100 mM).[1]

  • Stability: Hygroscopic. Keep desiccated when not in use.

Step-by-Step Workflow
  • Engineering Setup:

    • Verify Fume Hood face velocity is between 0.3 – 0.5 m/s .

    • Place an anti-static gun or ionizer inside the hood. Isoguvacine HCl salts are prone to static charge, causing "fly-away" powder.

  • The "Static-Free" Weighing Technique:

    • Do not weigh directly into a large beaker.

    • Use a weighing boat or glassine paper .

    • Neutralize: Aim the anti-static gun at the powder for 3 seconds before spatulating. This prevents the powder from repelling off the spatula.

  • Solubilization (The Critical Control Point):

    • Add the solvent (Water/Saline) to the vessel before adding the full powder mass if possible, or add powder to the vessel and immediately cap.

    • Vortexing: Perform all vortexing inside the hood. Aerosols generated from the liquid interface can carry the agonist.

  • Decontamination:

    • Wipe the balance and surrounding area with a wet paper towel (10% bleach or detergent) immediately after use. Dry sweeping is prohibited.

HandlingWorkflow Start Start: Stock Prep Check Check Hood Flow (>0.3 m/s) Start->Check Static Neutralize Static (Ionizer/Gun) Check->Static Required Weigh Weigh Solid (Minimize Drafts) Static->Weigh Prevents Aerosol Solvent Add Solvent (Create Liquid Barrier) Weigh->Solvent Waste Dispose Solids (Incineration) Solvent->Waste Wipes/Gloves

Figure 2: Operational workflow emphasizing static neutralization to prevent particulate dispersion.

Emergency Response & Disposal

Accidental Release (Spill)
  • Dry Spill: Do NOT use a brush or broom. This will aerosolize the agonist.

    • Protocol: Cover the spill with wet paper towels (water-dampened) to solubilize the powder locally. Scoop up the wet mass and place it in a hazardous waste bag.

  • Wet Spill: Absorb with vermiculite or standard spill pads.

First Aid
  • Inhalation: Move to fresh air immediately. If respiratory irritation or sedation occurs, seek medical evaluation.

  • Eye Contact: Flush for 15 minutes. The salt is acidic in solution and can cause significant irritation (H319).

Disposal Strategy
  • Classification: Non-RCRA regulated, but treated as Bioactive/Pharmaceutical Waste .

  • Method: High-Temperature Incineration . Do not dispose of down the drain.

  • Container: Label as "Non-Hazardous Chemical Waste: Isoguvacine HCl - GABA Agonist."

References

  • Thermo Fisher Scientific. (2024).[2] Safety Data Sheet: Isoguvacine Hydrochloride. Retrieved from

  • Sigma-Aldrich. (2024).[2][3] Product Specification & Safety: Isoguvacine hydrochloride. Retrieved from

  • TCI Chemicals. (2024). Safety Data Sheet: Isoguvacine Hydrochloride. Retrieved from

  • Tocris Bioscience. (2024).[2] Technical Data: Isoguvacine hydrochloride. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.